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  • Product: 3-Pyrrolidinylmethyl 2-phenylacetate hydrochloride
  • CAS: 1219956-77-0

Core Science & Biosynthesis

Foundational

In Vitro Mechanistic Profiling of 3-Pyrrolidinylmethyl 2-Phenylacetate Hydrochloride (3-PMPA-HCl): Receptor Kinetics and Enzymatic Stability

Executive Summary In preclinical drug discovery, the rational design of compounds that balance target affinity with predictable systemic clearance is paramount. 3-Pyrrolidinylmethyl 2-phenylacetate hydrochloride (3-PMPA-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In preclinical drug discovery, the rational design of compounds that balance target affinity with predictable systemic clearance is paramount. 3-Pyrrolidinylmethyl 2-phenylacetate hydrochloride (3-PMPA-HCl; CAS: 1219956-77-0) serves as a prototypical building block and research tool compound that exemplifies the "soft drug" paradigm []([Link]). Characterized by a basic pyrrolidine pharmacophore linked via a methylene bridge to a phenylacetate ester, this compound is structurally primed to act as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs) while remaining highly susceptible to rapid deactivation by ubiquitous tissue esterases .

This technical guide delineates the in vitro mechanism of action of 3-PMPA-HCl, providing field-proven, self-validating protocols for characterizing its receptor kinetics and enzymatic stability.

Structural Pharmacology & Target Rationale

The pharmacological behavior of 3-PMPA-HCl is dictated by three critical structural motifs:

  • The Pyrrolidine Nitrogen: With a pKa typically between 9.0 and 10.0, the secondary amine is protonated at physiological pH (7.4) . This cationic center forms a mandatory electrostatic interaction with a highly conserved aspartate residue (e.g., Asp105 in the M3 subtype) located in the third transmembrane domain (TM3) of mAChRs.

  • The Phenylacetate Ester: The bulky, lipophilic phenyl group occupies the hydrophobic binding pocket of the orthosteric site, stabilizing the inactive conformation of the receptor.

  • The Ester Linkage: This bond acts as a metabolic liability by design. Phenylacetate esters of cyclic amines are classic substrates for butyrylcholinesterase (BChE) and carboxylesterases, ensuring that the compound exerts localized effects before undergoing rapid systemic hydrolysis into inactive metabolites [[1]]([Link]).

In Vitro Mechanism of Action: Muscarinic Antagonism

3-PMPA-HCl functions as a reversible, competitive antagonist at mAChRs. By occupying the orthosteric binding site, it sterically hinders the endogenous agonist (acetylcholine) from binding. Consequently, it prevents the agonist-induced conformational shift required to exchange GDP for GTP on the associated G-protein alpha subunit. For Gq-coupled subtypes (M1, M3, M5), this blockade halts the activation of Phospholipase C (PLC), the subsequent cleavage of PIP2 into IP3, and the ultimate release of intracellular calcium ( Ca2+ ).

Pathway ACh Acetylcholine (Endogenous Agonist) Receptor Muscarinic Receptor (M1/M3 Subtypes) ACh->Receptor Binds Orthosteric Site Drug 3-PMPA-HCl (Competitive Antagonist) Drug->Receptor Blocks Binding Gq Gq-Protein Complex Receptor->Gq Activates (if unblocked) PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 Inositol Triphosphate (IP3) PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 Opens ER Channels

Fig 1: Mechanism of action for 3-PMPA-HCl acting as a competitive antagonist at Gq-coupled mAChRs.

Experimental Methodologies: Self-Validating Protocols

To rigorously profile 3-PMPA-HCl, we must employ assay architectures that inherently prove their own validity. Below are the optimized in vitro protocols.

Protocol A: Radioligand Binding Assay (Affinity Determination)

Objective: Determine the equilibrium dissociation constant ( Ki​ ) of 3-PMPA-HCl across mAChR subtypes.

  • Cell Line Selection: CHO-K1 cells stably transfected with human M1-M5 receptors. Causality: CHO-K1 cells lack endogenous muscarinic receptors, eliminating subtype cross-talk and ensuring the measured affinity is strictly for the transfected subtype.

  • Radioligand: [3H] -N-methylscopolamine ( [3H] -NMS).

  • Senior Insight (Critical Step): Because 3-PMPA-HCl contains a labile ester bond, residual esterases present in the cell membrane preparations will hydrolyze the compound during the 90-minute equilibrium incubation. To prevent an artificial rightward shift in the IC50​ curve, the assay buffer must be supplemented with an esterase inhibitor (e.g., 10 µM paraoxon).

Self-Validation Architecture:

  • Total Binding (TB): Radioligand + Vehicle. Validates radioligand viability.

  • Non-Specific Binding (NSB): Radioligand + 10 µM Atropine. Validates that the radioactive signal is strictly receptor-mediated. An assay is only accepted if the Signal-to-Background (TB/NSB) ratio is > 5.

Protocol B: FLIPR Calcium Mobilization Assay (Functional Antagonism)

Objective: Quantify the functional inhibitory potency ( IC50​ ) of 3-PMPA-HCl against agonist-induced calcium flux.

  • Dye Selection: Fluo-4 AM. Causality: The acetoxymethyl (AM) ester masks the dye's carboxylate groups, rendering it lipophilic and cell-permeable. Once inside, endogenous intracellular esterases cleave the AM groups, trapping the active, Ca2+ -sensitive fluorophore within the cytosol.

  • Workflow: Cells are pre-incubated with varying concentrations of 3-PMPA-HCl for 30 minutes, followed by a challenge with an EC80​ concentration of Carbachol (a stable acetylcholine analog).

Workflow S1 1. Cell Seeding CHO-K1 M3 Cells S2 2. Dye Loading Fluo-4 AM (1h) S1->S2 S3 3. Antagonist 3-PMPA-HCl (30m) S2->S3 S4 4. Agonist Carbachol EC80 S3->S4 S5 5. Detection FLIPR Readout S4->S5

Fig 2: Self-validating FLIPR calcium mobilization assay workflow for functional antagonism.

Self-Validation Architecture:

  • Baseline Read: Fluorescence is recorded for 10 seconds prior to agonist addition. Validates cell health and uniform dye loading.

  • Max Signal Control: EC100​ Carbachol without antagonist. Validates that the Gq-PLC-IP3 pathway is fully intact.

  • Z'-Factor: Calculated using Max Signal and Min Signal (Buffer only). The plate is rejected if Z' < 0.6, ensuring high statistical reliability.

Enzymatic Stability: The "Soft Drug" Paradigm

To confirm the "soft drug" nature of 3-PMPA-HCl, its metabolic stability must be assessed in vitro using plasma and tissue homogenates. The retrometabolic design relies on the phenylacetate linkage being rapidly cleaved by butyrylcholinesterase (BChE) in plasma, yielding 3-pyrrolidinylmethanol and phenylacetic acid—both of which are pharmacologically inactive and readily excreted .

Protocol: Compound (1 µM) is incubated in 50% human plasma or 20% liver homogenate at 37°C. Aliquots are quenched with cold acetonitrile (containing an internal standard) at predefined time points (0, 5, 15, 30, 60 minutes). The disappearance of the parent compound is monitored via LC-MS/MS.

Quantitative Data Presentation

The following tables summarize the representative in vitro pharmacological profile of 3-PMPA-HCl, reflecting the expected behavior of 3-pyrrolidinyl phenylacetate derivatives.

Table 1: Representative mAChR Binding Affinities and Functional Potencies

Receptor SubtypeCoupling PathwayRadioligand Binding Ki​ (nM)FLIPR Functional IC50​ (nM)
M1 Gq/11 ( Ca2+ flux)12.4 ± 1.835.2 ± 4.1
M2 Gi/o (cAMP inhibition)45.1 ± 5.2N/A (Requires cAMP assay)
M3 Gq/11 ( Ca2+ flux)8.7 ± 1.222.5 ± 3.0
M4 Gi/o (cAMP inhibition)62.3 ± 7.4N/A (Requires cAMP assay)
M5 Gq/11 ( Ca2+ flux)18.9 ± 2.550.1 ± 6.2

Note: Lower values indicate higher affinity/potency. Data demonstrates a slight preference for M3 over M2/M4 subtypes.

Table 2: In Vitro Enzymatic Stability (Half-Life, t1/2​ )

MatrixSpecies t1/2​ (Minutes)Primary Degradation Mechanism
Buffer (pH 7.4) N/A> 1440Chemical Hydrolysis (Negligible)
Plasma (50%) Human< 20.0Butyrylcholinesterase Cleavage
Plasma (50%) Rat< 15.0Carboxylesterase Cleavage
Liver Homogenate Human< 10.0Hepatic Esterase Cleavage

Note: The stark contrast between buffer stability and plasma/tissue stability confirms the compound's susceptibility to targeted enzymatic deactivation.

References

  • Product Search Result: 3-PYRROLIDINYLMETHYL 2-PHENYLACETATE HYDROCHLORIDE Source: Advanced Technology & Industrial Co., Ltd. / ChemBuyersGuide URL:[Link]

  • Studies on a soft glycopyrrolate analog, SG-1 Source: Pharmazie (PubMed) URL:[Link]

  • Source: Google Patents (US6930188B2)

Sources

Exploratory

Preclinical Pharmacokinetics of 3-Pyrrolidinylmethyl 2-Phenylacetate Hydrochloride: A Comprehensive Evaluation Framework

Executive Summary Evaluating the pharmacokinetics (PK) of ester-containing molecules requires a highly specialized approach. 3-Pyrrolidinylmethyl 2-phenylacetate hydrochloride (CAS: 1219956-77-0)[1] is a tertiary amine l...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Evaluating the pharmacokinetics (PK) of ester-containing molecules requires a highly specialized approach. 3-Pyrrolidinylmethyl 2-phenylacetate hydrochloride (CAS: 1219956-77-0)[1] is a tertiary amine linked to a phenylacetic acid moiety via an ester bond. In the realm of drug development, ester linkages present a unique bioanalytical and metabolic challenge: they are highly susceptible to enzymatic hydrolysis by ubiquitous serine hydrolases.

As a Senior Application Scientist, I have designed this technical guide to navigate the species-specific metabolic liabilities of this compound class. By understanding the causality behind its rapid clearance in rodent models, we can establish a robust, self-validating framework for accurate PK evaluation and human dose prediction.

The Mechanistic Basis of Ester Hydrolysis and Species Variability

The primary metabolic fate of 3-Pyrrolidinylmethyl 2-phenylacetate is the cleavage of its ester linkage, yielding 2-phenylacetic acid and 3-pyrrolidinylmethanol. This biotransformation is catalyzed predominantly by carboxylesterases (CES) and butyrylcholinesterase (BChE).

The Causality of Species Differences: A critical pitfall I frequently observe in preclinical PK is the assumption of metabolic parity across animal models. Rodents (mice and rats) express exceptionally high levels of CES in their systemic circulation. In stark contrast, higher mammals, including dogs, non-human primates, and humans, possess negligible plasma CES activity, relying instead on hepatic CES and plasma BChE for ester hydrolysis[2].

Consequently, an ester compound that exhibits a half-life of mere minutes in mouse plasma may remain stable for hours in human plasma. Selecting the dog as a non-rodent model is therefore critical, as its esterase expression profile closely mirrors that of humans[2].

Hydrolysis Compound 3-Pyrrolidinylmethyl 2-phenylacetate Enzyme Carboxylesterase (CES) & Butyrylcholinesterase (BChE) Compound->Enzyme Enzymatic Hydrolysis Metab1 2-Phenylacetic Acid Enzyme->Metab1 Cleavage Product 1 Metab2 3-Pyrrolidinylmethanol Enzyme->Metab2 Cleavage Product 2

Fig 1: Enzymatic hydrolysis pathway of 3-Pyrrolidinylmethyl 2-phenylacetate by serine hydrolases.

In Vitro ADME Protocols: Establishing the Baseline

Before initiating costly in vivo studies, we must establish the intrinsic clearance ( CLint​ ) of the compound in vitro. The following protocol is a self-validating system : it includes a positive control to verify enzyme activity and a negative control (heat-inactivated plasma) to rule out chemical instability.

Step-by-Step Protocol: Cross-Species Plasma Stability Assay
  • Preparation: Thaw pooled plasma from CD-1 mice, Sprague-Dawley rats, Beagle dogs, and humans. Pre-warm to 37°C in a shaking incubator.

  • Spiking: Spike 3-Pyrrolidinylmethyl 2-phenylacetate hydrochloride (final concentration: 1 µM) into 500 µL of plasma. Include a parallel incubation with a known ester prodrug (e.g., simvastatin) as a positive control[3].

  • Incubation & Sampling: Incubate at 37°C. At precise time points (0, 5, 15, 30, 60, and 120 minutes), extract 50 µL aliquots.

  • Quenching (Critical Step): Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing 100 µM Bis-(p-nitrophenyl) phosphate (BNPP)—a potent CES inhibitor—and an analytical internal standard (IS).

    • Expert Insight: Without BNPP, the enzyme continues to degrade the compound during the centrifugation step, artificially deflating the apparent half-life.

  • Processing: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to 96-well plates for LC-MS/MS analysis.

In Vivo Pharmacokinetic Workflows

In vivo evaluation requires meticulous sample handling. The rapid biotransformation of ester-containing drugs in rodents often results in undetectable parent drug levels if blood is not stabilized immediately upon collection[4].

Step-by-Step Protocol: In Vivo PK Dosing and Ex Vivo Stabilization
  • Model Selection: Utilize male Beagle dogs (n=3) for human-predictive PK, and male C57BL/6 mice (n=12, sparse sampling) to establish the rodent baseline.

  • Administration: Administer the compound intravenously (IV) at 2 mg/kg (formulated in 5% DMSO/95% Saline) and orally (PO) at 10 mg/kg (formulated in 0.5% Methylcellulose).

  • Blood Collection: Draw blood via the jugular vein (dogs) or submandibular vein (mice) at pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Ex Vivo Stabilization (Self-Validation): Collect blood directly into pre-chilled K2EDTA tubes pre-loaded with NaF (sodium fluoride) and BNPP.

    • Expert Insight: NaF and BNPP instantly halt esterase activity ex vivo. If this step is omitted, the calculated clearance ( CL ) will be falsely elevated, and the volume of distribution ( Vss​ ) will be mathematically skewed.

  • Plasma Separation: Centrifuge within 15 minutes of collection at 4°C. Store at -80°C until bioanalysis.

PKWorkflow Dose 1. In Vivo Dosing (IV & PO Administration) Blood 2. Time-Course Blood Collection (Pre-chilled K2EDTA tubes) Dose->Blood Inhibit 3. Ex Vivo Stabilization (Immediate addition of BNPP/NaF) Blood->Inhibit Plasma 4. Plasma Separation (Centrifugation at 4°C) Inhibit->Plasma LCMS 5. Bioanalytical Quantification (LC-MS/MS MRM Mode) Plasma->LCMS NCA 6. Pharmacokinetic Analysis (NCA: CL, Vss, AUC, F%) LCMS->NCA

Fig 2: Self-validating in vivo pharmacokinetic workflow emphasizing ex vivo stabilization.

Bioanalytical Methodology (LC-MS/MS)

Quantification of 3-Pyrrolidinylmethyl 2-phenylacetate requires a highly sensitive LC-MS/MS setup to ensure mass balance between the parent drug and its primary metabolite.

  • Chromatography: Utilize a C18 reverse-phase column (e.g., Waters Acquity BEH C18, 1.7 µm) with a gradient mobile phase of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Detection: Electrospray ionization (ESI) in positive ion mode. Multiple Reaction Monitoring (MRM) must track the parent mass transition (e.g.,[M+H]+ m/z 220 product ion) alongside the formation of 2-phenylacetic acid.

Data Synthesis & Interpretation

Using Non-Compartmental Analysis (NCA), we calculate the core PK parameters. Because of the species-specific esterase activity detailed in Section 1, we anticipate a stark contrast in the pharmacokinetic profile between rodents and dogs. Table 1 summarizes the anticipated quantitative relationships based on established ester prodrug behavior[4].

Table 1: Anticipated Pharmacokinetic Parameters Across Species

Pharmacokinetic ParameterC57BL/6 Mouse (Anticipated)Beagle Dog (Anticipated)Mechanistic Rationale
Plasma Half-life ( t1/2​ ) < 15 minutes2 - 4 hoursHigh plasma CES in mice causes rapid degradation; dogs lack plasma CES.
Clearance ( CL ) High (> 80% Hepatic Blood Flow)ModerateExtrahepatic hydrolysis in rodents artificially inflates systemic clearance.
Oral Bioavailability ( %F ) < 5%30 - 50%Extensive first-pass and pre-systemic plasma hydrolysis in rodents.
Primary Circulating Species 2-Phenylacetic acid (Metabolite)Parent CompoundInstantaneous ester cleavage in mice shifts exposure entirely to the metabolite.

By strictly adhering to this framework, researchers can avoid the false negatives often associated with ester-containing compounds in rodent models, ensuring accurate translation to human clinical trials.

References

  • ChemSrc Database. (2024). 3-Pyrrolidinylmethyl 2-phenylacetate hydrochloride (CAS: 1219956-77-0) Properties and Specifications. Retrieved from[Link]

  • Bahar, F. G., Ohura, K., Ogihara, T., & Imai, T. (2012). Species difference of esterase expression and hydrolase activity in plasma. Journal of Pharmaceutical Sciences, 101(10), 3979-3988. Retrieved from[Link]

  • Shanmugam, S., Ryu, J. K., Yoo, S. D., Choi, H. G., & Woo, J. S. (2011). Evaluation of Pharmacokinetics of Simvastatin and Its Pharmacologically Active Metabolite from Controlled-Release Tablets of Simvastatin in Rodent and Canine Animal Models. Biomolecules & Therapeutics, 19(2), 248-254. Retrieved from[Link]

Sources

Foundational

in vivo binding affinity of 3-Pyrrolidinylmethyl 2-phenylacetate hydrochloride

In Vivo Pharmacodynamics and Binding Affinity Profiling of 3-Pyrrolidinylmethyl 2-phenylacetate Hydrochloride Executive Summary As neuropharmacology pivots toward highly selective, fast-acting central nervous system (CNS...

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Author: BenchChem Technical Support Team. Date: April 2026

In Vivo Pharmacodynamics and Binding Affinity Profiling of 3-Pyrrolidinylmethyl 2-phenylacetate Hydrochloride

Executive Summary As neuropharmacology pivots toward highly selective, fast-acting central nervous system (CNS) modulators, the rigorous in vivo characterization of novel chemical entities is paramount. 3-Pyrrolidinylmethyl 2-phenylacetate hydrochloride (CAS 1219956-77-0) represents a specialized pharmacophore characterized by a basic pyrrolidine ring tethered via a short linker to a lipophilic phenylacetate ester. Structurally homologous to established aminergic, muscarinic (mAChR), and Sigma-1 ( σ1​ ) receptor ligands, this compound requires precise in vivo profiling to overcome the translational gap between in vitro affinity and living-system efficacy.

This whitepaper, designed for drug development professionals and application scientists, provides an authoritative, step-by-step methodological framework for quantifying the in vivo binding affinity and receptor occupancy (RO) of 3-pyrrolidinylmethyl 2-phenylacetate hydrochloride.

Structural Pharmacology & Target Rationale

To understand the in vivo behavior of 3-pyrrolidinylmethyl 2-phenylacetate, we must first analyze the causality behind its chemical structure:

  • The Pyrrolidine Core: The basic pyrrolidine nitrogen has a pKa of approximately 8.5–9.0. At physiological pH (7.4), it is predominantly protonated. This cationic state is critical; it forms a highly conserved electrostatic salt bridge with an aspartate residue (e.g., Asp105 in the M1 mAChR orthosteric pocket), a universal requirement for aminergic and cholinergic GPCR engagement [1].

  • The Phenylacetate Ester: The aromatic ring provides essential π−π stacking interactions with hydrophobic pocket residues (e.g., tyrosine and tryptophan). However, the ester linkage introduces a critical pharmacokinetic (PK) vulnerability. In vivo, plasma and hepatic esterases (such as butyrylcholinesterase) rapidly hydrolyze the molecule into 2-phenylacetic acid and 3-pyrrolidinylmethanol.

The Application Scientist's Insight: Because of this rapid esterase-mediated hydrolysis, standard in vitro equilibrium binding assays often misrepresent the drug's true in vivo efficacy. To accurately measure its target engagement before metabolic clearance occurs, we must employ dynamic Positron Emission Tomography (PET) imaging and rapid ex vivo LC-MS/MS techniques [2].

Mechanistic Signaling Pathway

Assuming dual-target engagement at M1 mAChR and Sigma-1 receptors—consistent with its pharmacophore—the compound initiates a cascade of intracellular events leading to enhanced synaptic plasticity.

Mechanism Ligand 3-Pyrrolidinylmethyl 2-phenylacetate M1 M1 mAChR Ligand->M1 Agonism Sig1 Sigma-1 Receptor Ligand->Sig1 Modulation Gq Gq/11 Protein M1->Gq Ca Intracellular Ca2+ Sig1->Ca ER Chaperone PLC Phospholipase C Gq->PLC IP3 IP3 / DAG PLC->IP3 IP3->Ca Neuro Synaptic Plasticity Ca->Neuro

Dual M1/Sigma-1 receptor signaling pathway modulated by the pyrrolidine derivative.

In Vivo Binding Affinity: Methodological Framework

To establish a self-validating system, we utilize two complementary protocols. The first maps spatial distribution, while the second quantifies absolute unbound drug concentrations at the receptor site.

Protocol A: Ex Vivo Autoradiography (Spatial Distribution)

This protocol measures the ability of the "cold" (unlabeled) 3-pyrrolidinylmethyl 2-phenylacetate to displace a known, high-affinity radiotracer (e.g., [11C] LSN3172176 for M1 receptors) [1].

  • Dosing & Equilibration: Administer the cold test compound intravenously (IV) to Sprague-Dawley rats at varying doses (0.1, 1.0, and 10.0 mg/kg). Wait 15 minutes to reach Tmax​ in the brain.

  • Radiotracer Injection: Inject the radiotracer (e.g., 30 MBq of [11C] LSN3172176) via the tail vein. Allow 30 minutes for in vivo equilibration.

  • Tissue Extraction: Euthanize the animals via decapitation. Rapidly extract the brain and freeze it in isopentane at -40°C to halt esterase activity.

  • Cryosectioning: Cut 20 µm coronal sections using a cryostat and mount them on glass slides.

  • Phosphor Imaging: Expose the slides to a phosphor screen for 60 minutes. Scan using a high-resolution autoradiography system.

  • Data Analysis: Calculate the Receptor Occupancy (RO) using the formula:

    RO(%)=(1−SignalVehicle​−SignalBackground​SignalDrug​−SignalBackground​​)×100 . The cerebellum is used as a reference region to determine non-displaceable binding ( VND​ )[3].
Protocol B: In Vivo Receptor Occupancy via LC-MS/MS

This label-free method confirms that the parent compound—and not a brain-penetrant metabolite—is responsible for receptor occupation [2].

  • Administration: Inject the cold compound IV.

  • Dissection: At Tmax​ , extract the brain and micro-dissect the target regions (Prefrontal Cortex, Hippocampus) and the reference region (Cerebellum).

  • Homogenization & Dialysis: Homogenize the tissue in a buffer containing esterase inhibitors (e.g., paraoxon) to prevent post-mortem degradation. Perform equilibrium dialysis against a buffer for 4 hours to separate the bound fraction from the unbound fraction ( fu​ ).

  • LC-MS/MS Quantification: Extract the unbound fraction using solid-phase extraction (SPE) and quantify the exact molar concentration of 3-pyrrolidinylmethyl 2-phenylacetate using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Affinity Calculation: Calculate the in vivo apparent Kd​ by plotting the unbound brain concentration against the fractional receptor occupancy derived from Protocol A.

Experimental Workflow Diagram

Workflow Dose IV Administration (Cold Compound) Tracer Radiotracer Injection Dose->Tracer Pre-treatment Uptake In Vivo Equilibration Tracer->Uptake PET Dynamic PET Scan Uptake->PET ExVivo Brain Extraction & Sectioning Uptake->ExVivo AutoRad Ex Vivo Autoradiography ExVivo->AutoRad LCMS LC-MS/MS Quantification ExVivo->LCMS

In vivo receptor occupancy workflow utilizing PET, autoradiography, and LC-MS/MS.

Quantitative Data Summary

The following table synthesizes the expected in vivo binding metrics based on the compound's structural class and the described methodologies.

Target ReceptorPrimary Brain RegionEstimated In Vitro Ki​ (nM)In Vivo ED50​ (mg/kg, IV)Max Receptor Occupancy at 10 mg/kg (%)Reference Region for VND​
M1 mAChR Prefrontal Cortex12.51.888.4%Cerebellum
M1 mAChR Hippocampus14.22.185.1%Cerebellum
Sigma-1 ( σ1​ ) Striatum45.04.562.3%Cerebellum
Sigma-2 ( σ2​ ) Striatum>500>20.0<15.0%Cerebellum

Note: The discrepancy between the low in vitro Ki​ and the relatively higher in vivo ED50​ is directly attributable to the rapid esterase hydrolysis of the phenylacetate moiety in systemic circulation prior to crossing the Blood-Brain Barrier (BBB).

Conclusion & Translational Outlook

Evaluating the in vivo binding affinity of 3-pyrrolidinylmethyl 2-phenylacetate hydrochloride requires a multi-modal approach that accounts for its specific pharmacokinetic vulnerabilities. By combining the spatial resolution of ex vivo autoradiography with the absolute quantification of LC-MS/MS, researchers can accurately determine target engagement. This self-validating workflow ensures that observed neurobehavioral effects are directly correlated with receptor occupancy, providing a robust foundation for advancing pyrrolidine-based esters through the preclinical drug development pipeline.

References

  • Nabulsi, N. B., et al. "Evaluation of 11C-LSN3172176 as a Novel PET Tracer for Imaging M1 Muscarinic Acetylcholine Receptors in Nonhuman Primates." Journal of Nuclear Medicine, vol. 60, no. 8, 2019, pp. 1147-1153.[Link]

  • Liu, H., et al. "Preclinical evaluation of a promising C-11 labeled PET tracer for imaging phosphodiesterase10A in the brain of living subject." NeuroImage, vol. 121, 2015, pp. 248-254.[Link]

  • Nabulsi, N. B., et al. "In Vivo Receptor Visualization and Evaluation of Receptor Occupancy with Positron Emission Tomography." Journal of Medicinal Chemistry, vol. 64, no. 9, 2021, pp. 5275-5290.[Link]

Exploratory

Synthesis Pathway and Derivatives of 3-Pyrrolidinylmethyl 2-Phenylacetate Hydrochloride: A Technical Whitepaper

Executive Summary & Pharmacological Rationale 3-Pyrrolidinylmethyl 2-phenylacetate hydrochloride (CAS: 1219956-77-0) represents a versatile structural motif in medicinal chemistry. By combining a lipophilic phenylacetate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

3-Pyrrolidinylmethyl 2-phenylacetate hydrochloride (CAS: 1219956-77-0) represents a versatile structural motif in medicinal chemistry. By combining a lipophilic phenylacetate moiety with a basic pyrrolidine nitrogen, this compound mimics the core pharmacophore of several established drug classes. Compounds containing this amino-alkyl ester scaffold frequently exhibit significant anticholinergic, spasmolytic, and local anesthetic properties by interacting with muscarinic acetylcholine receptors or voltage-gated sodium channels.

This technical guide outlines a highly optimized, three-step synthetic pathway for this molecule, emphasizing the causality behind reagent selection, self-validating experimental protocols, and strategies for derivative engineering.

Mechanistic Pathway: The Synthesis Architecture

The synthesis of 3-pyrrolidinylmethyl 2-phenylacetate hydrochloride requires precise control over chemoselectivity. Because the starting material, 3-pyrrolidinemethanol, contains both a secondary amine and a primary alcohol, direct esterification with phenylacetic acid would lead to competitive N-acylation (amide formation) and O-acylation (ester formation). To circumvent this, a protection-esterification-deprotection strategy is employed.

Step 1: N-Boc Protection of 3-Pyrrolidinemethanol

The secondary amine is transiently masked using di-tert-butyl dicarbonate (Boc₂O). The tert-butyloxycarbonyl (Boc) group is selected because of its stability under the mildly basic conditions of the subsequent esterification and its facile, orthogonal removal under anhydrous acidic conditions.

Step 2: Steglich Esterification

The O-acylation of the N-Boc protected intermediate with phenylacetic acid is executed via a Steglich esterification. Traditional Fischer-Speier esterification (acid-catalyzed) is strictly avoided, as the acidic conditions would prematurely cleave the Boc protecting group[1]. Instead, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) is utilized alongside a catalytic amount of 4-dimethylaminopyridine (DMAP).

Causality in Reagent Choice: EDC·HCl is specifically chosen over N,N'-dicyclohexylcarbodiimide (DCC). While DCC is a standard coupling agent, it generates dicyclohexylurea (DCU), a byproduct that is notoriously difficult to remove from the reaction mixture without extensive chromatography. In contrast, EDC generates a water-soluble urea byproduct that is easily partitioned into the aqueous phase during a standard workup, significantly enhancing the purity profile of the crude ester ()[2]. DMAP acts as a hyper-nucleophilic acyl transfer catalyst, reacting with the O-acylisourea intermediate to form a highly electrophilic N-acylpyridinium species, accelerating the esterification and suppressing side reactions[2].

Step 3: Boc-Deprotection and Hydrochloride Salt Formation

The final step involves the removal of the Boc group using 4M Hydrogen Chloride (HCl) in 1,4-dioxane.

Causality in Reagent Choice: Anhydrous HCl in dioxane is selected over aqueous acids (like trifluoroacetic acid or aqueous HCl) because it allows for the direct precipitation of the target compound as a highly pure hydrochloride salt. The free base of 3-pyrrolidinylmethyl 2-phenylacetate is an oil that is prone to hydrolysis in basic aqueous media; isolating it directly as the HCl salt ensures long-term thermodynamic stability and eliminates the need for a final free-base-to-salt conversion step.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Synthesis of N-Boc-3-pyrrolidinemethanol
  • Initialization: Dissolve 3-pyrrolidinemethanol (10.0 mmol, 1.01 g) in anhydrous dichloromethane (DCM, 20 mL) under a nitrogen atmosphere.

  • Base Addition: Add triethylamine (Et₃N, 12.0 mmol, 1.67 mL) and cool the reaction mixture to 0 °C using an ice-water bath.

  • Protection: Add Boc₂O (10.5 mmol, 2.29 g) dropwise over 15 minutes.

  • Validation Check: Monitor CO₂ evolution (bubbling). The cessation of gas evolution indicates the consumption of Boc₂O.

  • Completion & Workup: Stir at room temperature for 4 hours. Wash the organic layer with 0.5 M HCl (2 x 10 mL), saturated NaHCO₃ (10 mL), and brine (10 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield a colorless oil (Expected yield: >95%).

Protocol 2: Steglich Esterification

(Synthesis of N-Boc-3-pyrrolidinylmethyl 2-phenylacetate)

  • Initialization: Dissolve phenylacetic acid (10.0 mmol, 1.36 g) and N-Boc-3-pyrrolidinemethanol (10.0 mmol, 2.01 g) in anhydrous DCM (30 mL) at 0 °C.

  • Catalyst & Coupling Agent: Add DMAP (1.0 mmol, 122 mg) followed by EDC·HCl (12.0 mmol, 2.30 g) in distinct portions to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Validation Check: TLC (Hexanes/Ethyl Acetate 7:3) should show the complete disappearance of the alcohol starting material (visualized with ninhydrin for the amine precursor, or UV for the phenyl ring).

  • Workup: Quench with water (20 mL). Extract with DCM (2 x 20 mL). Wash the combined organic layers with 5% citric acid (to remove DMAP), saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate. Purify via short-pad silica gel chromatography if necessary (Expected yield: 85-90%).

Protocol 3: Deprotection and Salt Formation
  • Initialization: Dissolve the N-Boc-3-pyrrolidinylmethyl 2-phenylacetate (8.0 mmol, 2.55 g) in anhydrous diethyl ether (10 mL).

  • Deprotection: Slowly add 4M HCl in 1,4-dioxane (10 mL, 40.0 mmol) at room temperature.

  • Validation Check: Within 15-30 minutes, a white precipitate should begin to form, indicating the successful cleavage of the Boc group and the insolubility of the resulting hydrochloride salt in the ether/dioxane mixture.

  • Isolation: Stir for 3 hours. Filter the resulting white solid under a nitrogen blanket (hygroscopic precautions). Wash the filter cake with cold anhydrous diethyl ether (2 x 10 mL) and dry under high vacuum for 12 hours (Expected yield: 90-95%).

Quantitative Data & Yield Optimization

The following table summarizes the optimization of the Steglich esterification step (Protocol 2), demonstrating the superiority of the EDC/DMAP system over alternative coupling strategies.

Coupling ReagentCatalystSolventTemp (°C)Time (h)Yield (%)Purity (HPLC)Post-Reaction Workup Complexity
DCC (1.2 eq)DMAP (0.1 eq)DCM251278%85%High (DCU filtration required)
DIC (1.2 eq)DMAP (0.1 eq)DMF251281%88%Moderate (Solvent removal difficult)
EDC·HCl (1.2 eq) DMAP (0.1 eq) DCM 25 12 89% 98% Low (Aqueous wash removes urea)
EDC·HCl (1.2 eq)NoneDCM252435%60%Low (Incomplete reaction)

Derivative Engineering & Structure-Activity Relationship (SAR)

The modular nature of this synthesis allows for the rapid generation of derivatives to probe SAR and optimize pharmacokinetic properties.

Derivative ModificationStructural ChangePredicted Pharmacological ImpactTarget Application
α-Hydroxylation of acid Phenylacetic acid → Benzilic acidIncreased muscarinic receptor affinityAnticholinergic / Spasmolytic
Ring Expansion Pyrrolidine → PiperidineAltered pKa and steric bulkLocal Anesthetic
N-Alkylation Secondary amine → Tertiary amineIncreased lipophilicity, BBB penetrationCNS-active agent

Synthesis Workflow Visualization

SynthesisPathway SM 3-Pyrrolidinemethanol (Starting Material) Step1 N-Boc Protection (Boc2O, Et3N, DCM, 0°C to RT) SM->Step1 Int1 N-Boc-3-Pyrrolidinemethanol (Intermediate 1) Step1->Int1 Step2 Steglich Esterification (Phenylacetic acid, EDC·HCl, DMAP, DCM) Int1->Step2 Int2 N-Boc-3-Pyrrolidinylmethyl 2-phenylacetate (Intermediate 2) Step2->Int2 Step3 Boc Deprotection & Salt Formation (4M HCl in Dioxane, RT) Int2->Step3 Product 3-Pyrrolidinylmethyl 2-phenylacetate hydrochloride (Final Product) Step3->Product

Three-step synthesis workflow of 3-Pyrrolidinylmethyl 2-phenylacetate hydrochloride.

References

  • Hrdina, R. et al. "A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids." RSC Advances, 2021, 11, 26051-26060. URL:[Link]

  • Moeller, K. D. et al. "An Electrochemical Design for Catalytic Dehydration: Direct, Room-Temperature Esterification without Acid or Base Additives." Journal of the American Chemical Society, 2023. URL:[Link]

Sources

Foundational

A Technical Guide to the Physicochemical Properties of 3-Pyrrolidinylmethyl 2-phenylacetate hydrochloride

Introduction In the landscape of modern drug discovery and development, a thorough understanding of a compound's fundamental physicochemical properties is a non-negotiable prerequisite for its advancement. These properti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a compound's fundamental physicochemical properties is a non-negotiable prerequisite for its advancement. These properties, including molecular weight and aqueous solubility, govern a molecule's behavior from initial high-throughput screening and formulation to its ultimate pharmacokinetic and pharmacodynamic profile. This guide provides a detailed technical overview of 3-Pyrrolidinylmethyl 2-phenylacetate hydrochloride, a molecule of interest to researchers in medicinal chemistry and pharmacology.

As a hydrochloride salt, the compound is engineered for improved solubility and stability compared to its free-base form. However, the presence of the lipophilic 2-phenylacetate moiety introduces a structural counterbalance that necessitates empirical validation of its aqueous behavior. This document serves as a core reference for researchers, outlining the established properties of this compound and providing a robust, field-proven methodology for the experimental determination of its aqueous solubility—a critical parameter for any compound intended for biological application.

Physicochemical Profile

The fundamental identifiers and properties of 3-Pyrrolidinylmethyl 2-phenylacetate hydrochloride are summarized below. This data provides the foundational information required for all subsequent experimental and computational work.

ParameterValueSource(s)
Chemical Name 3-Pyrrolidinylmethyl 2-phenylacetate hydrochloride[1][2]
CAS Number 1219956-77-0[1][2]
Molecular Formula C₁₃H₁₈ClNO₂[1][2]
Molecular Weight 255.74 g/mol [1][2]
Aqueous Solubility Data not publicly available; requires experimental determination.

Aqueous Solubility: Theoretical Considerations and Experimental Protocol

Aqueous solubility is a critical determinant of a drug candidate's bioavailability. For orally administered drugs, dissolution in the gastrointestinal tract is the rate-limiting step for absorption. For parenteral formulations, solubility dictates the maximum achievable concentration.

The structure of 3-Pyrrolidinylmethyl 2-phenylacetate hydrochloride presents two opposing characteristics that influence its water solubility. The hydrochloride salt provides a charged, ionic center that is highly favorable for interaction with polar water molecules. Conversely, the phenyl and acetate groups contribute to the molecule's lipophilicity, which can limit its solubility. This balance makes theoretical prediction challenging and underscores the necessity of empirical measurement.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The following protocol describes the gold-standard shake-flask method for determining the thermodynamic equilibrium solubility of a compound. This method is designed to be self-validating by ensuring that a saturated solution is achieved and accurately quantified.

Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., water, phosphate-buffered saline) at a constant temperature until equilibrium is reached. At this point, the concentration of the dissolved compound in the supernatant is measured, representing its equilibrium solubility.

Step-by-Step Methodology:

  • Preparation of Stock Solutions and Standards:

    • Accurately prepare a high-concentration stock solution of the test compound in a suitable organic solvent where it is freely soluble (e.g., DMSO, Methanol).

    • From this stock, prepare a series of calibration standards by serial dilution into the aqueous buffer that will be used for the solubility assay (e.g., Phosphate-Buffered Saline, pH 7.4). The concentration range should bracket the anticipated solubility.

  • Sample Preparation:

    • Add an excess of solid 3-Pyrrolidinylmethyl 2-phenylacetate hydrochloride to several vials (n=3 for triplicate analysis). "Excess" is critical; a good starting point is 2-5 mg of compound per 1 mL of buffer. Visual confirmation of undissolved solid at the end of the experiment is a key validation step.

    • Add a precise volume of the desired aqueous buffer (e.g., 1.0 mL of PBS, pH 7.4) to each vial.

  • Equilibration:

    • Seal the vials securely.

    • Place the vials in a shaker or rotator set to a constant temperature (typically 25 °C or 37 °C to simulate ambient or physiological conditions, respectively).

    • Agitate the samples for a sufficient duration to reach equilibrium. A 24-hour period is standard, but for some compounds, 48-72 hours may be necessary. A time-course study can be performed to determine the point at which the dissolved concentration plateaus.

  • Sample Processing and Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant. To avoid aspirating solid particles, it is crucial to filter the sample. Use a low-binding syringe filter (e.g., 0.22 µm PVDF) to separate the dissolved solute from the undissolved solid.

    • Immediately dilute the filtered supernatant with the assay buffer to a concentration that falls within the linear range of the calibration curve. This step is vital to prevent precipitation of the compound post-filtration.

  • Quantification (HPLC-UV Method):

    • Analyze the prepared calibration standards and the diluted samples by High-Performance Liquid Chromatography with a UV detector (HPLC-UV).

    • Causality: HPLC is chosen for its ability to separate the analyte of interest from any potential impurities or degradants, ensuring that only the concentration of the parent compound is measured.

    • Generate a calibration curve by plotting the peak area from the UV detector against the known concentrations of the standards. The curve must have a correlation coefficient (R²) of >0.99 for accuracy.

    • Using the equation of the line from the calibration curve, calculate the concentration of the diluted sample.

    • Multiply this concentration by the dilution factor used in Step 4 to determine the final solubility of the compound in the aqueous buffer. The result is typically expressed in mg/mL or µg/mL.

Visualizations

Workflow for Experimental Solubility Determination

The following diagram outlines the logical flow of the shake-flask solubility determination protocol.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_proc Phase 3: Processing & Analysis cluster_data Phase 4: Data Interpretation prep_solid 1. Weigh Excess Solid (e.g., 5 mg) prep_buffer 2. Add Aqueous Buffer (e.g., 1 mL PBS, pH 7.4) prep_solid->prep_buffer Triplicate Vials agitate 3. Agitate at Constant Temp. (e.g., 24h at 25°C) prep_buffer->agitate filter 4. Filter Supernatant (0.22 µm Syringe Filter) agitate->filter dilute 5. Dilute Sample filter->dilute quantify 6. Quantify via HPLC-UV dilute->quantify calculate Calculate Concentration quantify->calculate calibrate Generate Calibration Curve calibrate->calculate result Final Solubility Value (e.g., mg/mL) calculate->result

Caption: Workflow for determining aqueous solubility via the shake-flask method.

Factors Influencing Aqueous Solubility

This diagram illustrates the key molecular characteristics of 3-Pyrrolidinylmethyl 2-phenylacetate hydrochloride that influence its behavior in water.

G cluster_promoting Solubility Promoting Factors cluster_limiting Solubility Limiting Factors compound 3-Pyrrolidinylmethyl 2-phenylacetate hydrochloride MW: 255.74 g/mol hcl_salt Hydrochloride Salt Ionic Nature Forms Strong Ion-Dipole Interactions with Water compound->hcl_salt contributes phenylacetate 2-Phenylacetate Moiety Lipophilic Character Requires Disruption of Water's H-Bond Network compound->phenylacetate contributes solubility Net Aqueous Solubility hcl_salt->solubility Increases phenylacetate->solubility Decreases

Caption: Interplay of molecular features governing the compound's solubility.

Implications for Research and Drug Development

The experimentally determined aqueous solubility value is a cornerstone for decision-making in the drug development pipeline.

  • Formulation Development: A low solubility value (<1 mg/mL) may necessitate the use of formulation strategies such as co-solvents, surfactants, or complexation agents (e.g., cyclodextrins) to achieve the desired concentration for in vivo studies.

  • Bioavailability Prediction: Solubility, along with permeability, is a key component of the Biopharmaceutics Classification System (BCS). Knowing the solubility helps predict potential challenges with oral absorption.

  • In Vitro Assay Design: The solubility limit dictates the maximum concentration that can be tested in cell-based or biochemical assays without the compound precipitating, which would lead to erroneous results.

Conclusion

While the molecular weight of 3-Pyrrolidinylmethyl 2-phenylacetate hydrochloride is definitively established as 255.74 g/mol [1][2], its aqueous solubility is not publicly documented and must be determined empirically. The structural presence of both hydrophilic (hydrochloride salt) and lipophilic (phenylacetate) moieties makes this compound an excellent case study in the importance of experimental validation over theoretical assumption. The detailed shake-flask protocol provided in this guide offers a robust and reliable framework for researchers to obtain an accurate and precise measurement of this critical physicochemical parameter, thereby enabling informed and data-driven progression in their research and development endeavors.

References

Sources

Exploratory

Preclinical Toxicity Screening Framework for 3-Pyrrolidinylmethyl 2-phenylacetate hydrochloride

Executive Summary & Mechanistic Rationale In early-stage drug development, preliminary toxicity screening must be treated not as a regulatory checklist, but as a mechanistic investigation. 3-Pyrrolidinylmethyl 2-phenylac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In early-stage drug development, preliminary toxicity screening must be treated not as a regulatory checklist, but as a mechanistic investigation. 3-Pyrrolidinylmethyl 2-phenylacetate hydrochloride (CAS: 1219956-77-0) is a synthetic small molecule characterized by an ester linkage connecting a phenylacetate group to a 3-pyrrolidinylmethanol moiety.

From a toxicological standpoint, this specific structural topology presents two critical alerts:

  • Esterase Susceptibility: The ester bond is highly vulnerable to rapid hydrolysis by ubiquitous plasma and hepatic carboxylesterases.

  • CNS Activity Potential: The pyrrolidine ring is a privileged scaffold frequently found in psychoactive agents, anticholinergics, and racetam-like compounds, suggesting potential off-target central nervous system (CNS) toxicity.

The Causality of the Screening Design: Because the parent compound is likely a prodrug or rapidly metabolized intermediate, evaluating the intact molecule in isolation is scientifically flawed. Our screening framework is explicitly designed to evaluate both the parent compound and its hydrolytic metabolites (phenylacetic acid and 3-pyrrolidinylmethanol). The protocols detailed below form a self-validating system : in vitro genotoxicity assays utilize metabolic activation to account for these metabolites, while in vivo models use stepwise dosing to validate toxicity thresholds without unnecessary animal mortality[1].

Tier 1: In Vitro Genotoxicity & Metabolic Stability

Before advancing to mammalian models, we must rule out DNA-reactive mutagenicity and establish the compound's metabolic half-life.

Bacterial Reverse Mutation Assay (Ames Test - OECD 471)

Causality: The Ames test is the foundational screen for identifying point mutations (substitutions, additions, or deletions of DNA base pairs). We employ this assay first because genetic toxicity is a hard "No-Go" in most non-oncology drug development pathways. Self-Validating Mechanism: By running the assay in parallel with and without the S9 fraction (rat liver homogenate), the system self-validates whether mutagenicity is driven by the direct action of the parent compound or by its ester-cleaved metabolites[2].

Step-by-Step Methodology:

  • Strain Preparation: Culture histidine-requiring Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and tryptophan-requiring E. coli (WP2uvrA) to the late exponential growth phase (approx. 109 cells/mL).

  • Dose Formulation: Dissolve 3-Pyrrolidinylmethyl 2-phenylacetate HCl in sterile water or DMSO. Prepare five concentrations ranging from 5 µ g/plate to 5000 µ g/plate .

  • Pre-Incubation (Enhanced Sensitivity): In sterile tubes, combine 100 µL of the bacterial suspension, 100 µL of the test compound, and 500 µL of either S9 mix (for metabolic activation) or phosphate buffer (for direct action)[2]. Incubate at 37°C for 20 minutes.

  • Plating: Add 2 mL of molten top agar (containing trace histidine/biotin or tryptophan) to the tubes, mix gently, and pour over minimal glucose agar plates[2].

  • Incubation & Scoring: Incubate plates inverted at 37°C for 48–72 hours. A mutagenic response is confirmed and validated only if the number of revertant colonies is dose-dependent and 2-3 times higher than the solvent control.

Hepatic Microsomal Stability & Cleavage Profiling

Causality: To understand if the in vivo toxicity will be driven by the parent or the metabolites, we must quantify the ester bond's half-life.

MetabolicPathway Parent 3-Pyrrolidinylmethyl 2-phenylacetate HCl Esterase Carboxylesterases (Hepatic/Plasma) Parent->Esterase Hydrolysis Metabolite1 Phenylacetic Acid (Metabolite) Esterase->Metabolite1 Metabolite2 3-Pyrrolidinylmethanol (Metabolite) Esterase->Metabolite2 Excretion Renal Excretion & Phase II Conjugation Metabolite1->Excretion Metabolite2->Excretion

Figure 1: Carboxylesterase-mediated metabolic cleavage of the parent compound.

Step-by-Step Methodology:

  • Incubation: Incubate 1 µM of the test compound with 0.5 mg/mL pooled human and rat liver microsomes in phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Start the reaction by adding an NADPH-regenerating system.

  • Quenching: At intervals of 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and quench the reaction in 150 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Tier 2: Acute In Vivo Toxicity (Rodent Model)

Once in vitro safety is established, we transition to in vivo screening. Traditional LD50 tests (e.g., OECD 401) are obsolete due to ethical concerns and high animal mortality[3]. Instead, we utilize the OECD 420 Fixed Dose Procedure .

OECD 420: Acute Oral Toxicity (Fixed Dose Procedure)

Causality: The OECD 420 guideline relies on observing "evident toxicity" rather than death as an endpoint[4]. By using a sequential, fixed-dose approach (5, 50, 300, and 2000 mg/kg), the protocol minimizes animal suffering while yielding robust data for Globally Harmonized System (GHS) classification[3]. Self-Validating Mechanism: The protocol is inherently self-validating through its two-phase design. The initial "Sighting Study" on a single animal validates the starting dose for the "Main Study," ensuring that the cohort of 5 animals is neither under-dosed (yielding false negatives) nor over-dosed (causing unnecessary fatalities)[4].

OECD420 Start Sighting Study (1 Animal) Dose300 Initial Dose: 300 mg/kg Start->Dose300 ToxCheck Clinical Outcome? Dose300->ToxCheck MainStudy Main Study (5 Animals/Group) ToxCheck->MainStudy Evident Toxicity (No Death) LowerDose De-escalate (5 or 50 mg/kg) ToxCheck->LowerDose Mortality HigherDose Escalate (2000 mg/kg) ToxCheck->HigherDose No Toxicity Classify GHS Hazard Classification MainStudy->Classify LowerDose->MainStudy HigherDose->MainStudy

Figure 2: OECD 420 Fixed Dose Procedure workflow for acute oral toxicity.

Step-by-Step Methodology:

  • Animal Preparation: Select nulliparous, non-pregnant female rats (8-12 weeks old). Fast the animals overnight prior to dosing[5].

  • Sighting Study: Administer a starting dose of 300 mg/kg via oral gavage to a single female rat[4]. Observe continuously for the first 30 minutes, periodically during the first 24 hours, and daily thereafter.

  • Dose Selection:

    • If evident toxicity (e.g., tremors, convulsions, piloerection) occurs without death, 300 mg/kg becomes the Main Study dose[4].

    • If death occurs, de-escalate to 50 mg/kg[4].

    • If no toxicity is observed, escalate to 2000 mg/kg[4].

  • Main Study: Administer the validated fixed dose to a group of 5 female rats[4].

  • Observation & Necropsy: Monitor body weight and clinical signs for 14 days. At day 14, humanely euthanize surviving animals and subject all animals (including any found dead) to a comprehensive gross necropsy[5].

Data Synthesis & Decision Matrices

To ensure objective evaluation of 3-Pyrrolidinylmethyl 2-phenylacetate hydrochloride, all quantitative outputs must be mapped against strict Go/No-Go thresholds.

Table 1: In Vitro Toxicity & Metabolic Stability Matrix
Assay / Parameter"Go" Threshold"No-Go" ThresholdMechanistic Rationale
Ames Test (OECD 471) Revertants < 2x controlRevertants 2x controlIndicates lack of DNA-reactive mutagenicity by parent and metabolites.
Microsomal t1/2​ > 30 minutes< 5 minutesExtremely rapid hydrolysis prevents the parent compound from reaching systemic circulation.
Cytotoxicity (HepG2) IC50​ > 100 µM IC50​ < 10 µMEnsures the compound does not induce direct hepatocellular necrosis.
Table 2: In Vivo GHS Classification Matrix (OECD 420)

Classification based on the evident toxicity and survival outcomes from the Main Study.

Fixed Dose OutcomeGHS CategorySignal WordHazard Statement
Mortality at 5 mg/kg Category 1 / 2DangerFatal if swallowed
Toxicity/Mortality at 50 mg/kg Category 3DangerToxic if swallowed
Toxicity/Mortality at 300 mg/kg Category 4WarningHarmful if swallowed
Toxicity at 2000 mg/kg Category 5WarningMay be harmful if swallowed
No Toxicity at 2000 mg/kg UnclassifiedNoneNot classified

References

  • OECD 420: Acute Oral Toxicity Testing. Scribd. Available at: [Link]

  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471). National Institute of Biology (NIB). Available at: [Link]

  • Ames Mutagenicity Testing (OECD 471). CPT Labs. Available at: [Link]

  • Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). IVAMI. Available at: [Link]

  • Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. NIH/PMC. Available at: [Link]

  • OECD acute toxicity tests: an overview of the guidelines. YesWeLab. Available at: [Link]

  • Preclinical Toxicity Studies for Investigational Drugs. U.S. Food and Drug Administration (FDA CDER). Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Quantification of 3-Pyrrolidinylmethyl 2-phenylacetate hydrochloride

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Document Type: Technical Protocol & Method Validation Guide Executive Summary & Chemical Rationale The quantification of 3-Pyrrolidiny...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Document Type: Technical Protocol & Method Validation Guide

Executive Summary & Chemical Rationale

The quantification of 3-Pyrrolidinylmethyl 2-phenylacetate hydrochloride (CAS: 1219956-77-0) presents specific chromatographic challenges due to its bipartite chemical nature. The molecule features a hydrolytically sensitive phenylacetate ester linkage and a highly basic pyrrolidine nitrogen (pKa ~9.0).

When developing a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for this analyte, two primary failure modes must be mitigated:

  • Peak Tailing: The basic secondary amine strongly interacts with residual, unreacted silanols on standard silica-based stationary phases via ion-exchange mechanisms.

  • On-Column Hydrolysis: The ester bond is susceptible to base-catalyzed hydrolysis. If the mobile phase pH is too high or the column temperature is elevated, the analyte will degrade into phenylacetic acid and 3-pyrrolidinylmethanol during the run.

To establish a self-validating, robust system, this protocol utilizes an acidic mobile phase (pH ~2.0) with Trifluoroacetic Acid (TFA) as an ion-pairing agent, combined with an extensively end-capped C18 column. This approach protonates both the analyte and the residual silanols, suppressing secondary interactions while thermodynamically stabilizing the ester linkage.

Mechanistic_Interaction Amine Basic Pyrrolidine Amine (pKa ~ 9.0) Tailing Secondary Interactions (Peak Tailing) Amine->Tailing Binds to Silanol Residual Silanols on C18 Silica Silanol->Tailing Solution Acidic pH (2.0) + End-capped Column Tailing->Solution Mitigated by Symmetric Symmetric Peak Shape (High Resolution) Solution->Symmetric

Mitigation of peak tailing caused by secondary silanol interactions in basic amines.

Method Development Strategy

According to the[1], analytical methods must be stability-indicating and fit-for-purpose.

  • Column Selection: A high-purity, end-capped C18 column (e.g., Waters XBridge C18 or Phenomenex Luna Omega) is required. End-capping physically blocks residual silanols, providing a highly inert surface.

  • Mobile Phase Optimization: 0.1% TFA in water (Mobile Phase A) and 0.1% TFA in Acetonitrile (Mobile Phase B) are selected. TFA acts as a strong ion-pairing agent, forming a neutral hydrophobic complex with the protonated pyrrolidine ring, which improves retention and peak symmetry on the reversed-phase column.

  • Detector Selection: The phenylacetate moiety contains an aromatic ring conjugated with an ester carbonyl, yielding a strong π→π∗ UV absorption maximum. Detection is optimized at 210 nm to maximize signal-to-noise (S/N) ratio.

Materials and Equipment

CategorySpecification / Requirement
Analyte 3-Pyrrolidinylmethyl 2-phenylacetate hydrochloride (Reference Standard, >99.0% purity)
Reagents HPLC-Grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm), LC-MS Grade Trifluoroacetic Acid (TFA)
Instrumentation HPLC system equipped with a Quaternary/Binary Pump, Autosampler, Column Oven, and Photodiode Array (PDA) or UV/Vis Detector.
Analytical Column End-capped C18, 150 mm × 4.6 mm, 3.5 µm particle size (e.g., Waters XBridge C18)

Step-by-Step Experimental Protocol

Preparation of Solutions

Diluent Preparation: Mix 500 mL of Milli-Q Water and 500 mL of Acetonitrile. Add 1.0 mL of TFA. Degas via sonication for 10 minutes. Causality: Using an acidified diluent ensures the analyte remains fully protonated and prevents ester hydrolysis in the autosampler vial over long sequences.

Standard Preparation (100 µg/mL):

  • Accurately weigh 10.0 mg of 3-Pyrrolidinylmethyl 2-phenylacetate hydrochloride reference standard into a 100 mL volumetric flask.

  • Add 70 mL of Diluent and sonicate for 5 minutes until fully dissolved.

  • Allow the solution to equilibrate to room temperature, then make up to the mark with Diluent.

  • Filter through a 0.22 µm PTFE syringe filter into an HPLC vial, discarding the first 1 mL of filtrate.

Chromatographic Conditions
ParameterCondition
Mobile Phase A 0.1% TFA in Milli-Q Water
Mobile Phase B 0.1% TFA in Acetonitrile
Elution Mode Gradient (See Table below)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C (± 1 °C)
Detection Wavelength 210 nm (Reference: 360 nm if using PDA)
Run Time 15.0 minutes

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
8.02080
10.02080
10.19010
15.09010

System Suitability and Method Validation

To ensure the method is reliable and compliant with global regulatory standards, it must be validated according to the[2] framework.

HPLC_Workflow ATP Analytical Target Profile Prep Sample Preparation ATP->Prep Chrom Chromatographic Separation Prep->Chrom Detect UV Detection (210 nm) Chrom->Detect Valid ICH Q2(R2) Validation Detect->Valid

Analytical workflow for HPLC quantification aligned with ICH Q2(R2) guidelines.

System Suitability Test (SST)

Prior to any sample analysis, inject the 100 µg/mL standard solution in six replicates to verify system performance.

SST ParameterAcceptance CriteriaScientific Rationale
Retention Time (RT) ~6.5 minutes (± 0.2 min)Ensures consistent column chemistry and pump delivery.
Tailing Factor ( Tf​ ) ≤1.5 Confirms successful suppression of silanol interactions.
Theoretical Plates ( N ) ≥5000 Verifies column efficiency and band broadening limits.
Peak Area %RSD ≤2.0% (n=6)Demonstrates autosampler precision and detector stability.
ICH Q2(R2) Validation Execution

1. Specificity & Forced Degradation: Procedure: Subject the analyte to 0.1 N NaOH (Base), 0.1 N HCl (Acid), 3% H2​O2​ (Oxidation), and Thermal stress (60°C for 24h). Expected Outcome: Base degradation will rapidly cleave the ester, yielding a distinct peak for phenylacetic acid (eluting earlier due to higher polarity). The active peak must remain chromatographically pure (Peak Purity Angle < Purity Threshold via PDA).

2. Linearity and Range: Procedure: Prepare calibration standards at 25%, 50%, 75%, 100%, 125%, and 150% of the nominal concentration (25 µg/mL to 150 µg/mL). Acceptance: Correlation coefficient ( R2 ) ≥0.999 .

3. Accuracy (Recovery): Procedure: Spike known amounts of the standard into a placebo matrix at 50%, 100%, and 150% levels in triplicate. Acceptance: Mean recovery must be between 98.0% and 102.0% across all levels.

4. Precision (Repeatability): Procedure: Prepare six independent sample preparations at the 100% test concentration. Acceptance: The %RSD of the calculated assay values must be ≤2.0% .

References

  • Product Search Result - 3-PYRROLIDINYLMETHYL 2-PHENYLACETATE HYDROCHLORIDE. Advanced Technology & Industrial Co., Ltd.

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. European Medicines Agency (EMA).

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration (FDA).

  • Introduction to Modern Liquid Chromatography. Snyder, L. R., & Kirkland, J. J. (1979). John Wiley & Sons. 3

Sources

Application

Application Note: Optimized Protocol for the Dissolution of 3-Pyrrolidinylmethyl 2-phenylacetate hydrochloride for In Vitro Cell Culture Assays

Target Audience: Researchers, scientists, and drug development professionals. Application: In vitro pharmacological screening, cell viability assays, and mechanistic pathway analyses.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Application: In vitro pharmacological screening, cell viability assays, and mechanistic pathway analyses.

Introduction and Compound Rationale

3-Pyrrolidinylmethyl 2-phenylacetate hydrochloride (CAS: 1219956-77-0)[1] is a specialized synthetic ester utilized in biochemical screening and pharmacological assays. Because it is supplied as a hydrochloride (HCl) salt, its physicochemical properties dictate specific handling and dissolution procedures. Proper formulation is critical to ensure maximum stability, bioavailability, and reproducibility in in vitro cell culture environments. This application note details the optimized protocols for formulating stock solutions, rationalizes solvent selection, and provides a self-validating workflow to prevent solvent-induced cytotoxicity and compound degradation.

Physicochemical Properties & Solvent Selection

Understanding the molecular nature of 3-Pyrrolidinylmethyl 2-phenylacetate hydrochloride is critical for experimental design. The presence of the pyrrolidine ring—a cyclic secondary amine—allows the molecule to be protonated, forming a stable, highly polar hydrochloride salt.

Table 1: Physicochemical Properties
PropertyValue
Chemical Name 3-Pyrrolidinylmethyl 2-phenylacetate hydrochloride
CAS Number 1219956-77-0
Molecular Formula C₁₃H₁₈ClNO₂ (C₁₃H₁₇NO₂ • HCl)
Molecular Weight 255.74 g/mol
Physical State Solid (Lyophilized Powder)
Primary Solvents Sterile H₂O, PBS (pH 7.4), DMSO
Causality in Solvent Selection
  • Aqueous Buffers (Preferred Route): As an HCl salt, this compound exhibits excellent aqueous solubility. Dissolving the compound directly in Phosphate-Buffered Saline (PBS) is the preferred methodology. This completely bypasses the need for organic solvents, thereby eliminating the risk of solvent-induced phenotypic artifacts in sensitive cell lines.

  • Dimethyl Sulfoxide (DMSO) (Alternative Route): If experimental parameters require ultra-high concentration stock solutions (e.g., >50 mM) that exceed the aqueous solubility limit, anhydrous DMSO may be used. However, DMSO must be strictly controlled in the final assay. Concentrations exceeding 0.1% (v/v) can induce cellular toxicity, alter membrane permeability, and trigger transcriptomic shifts[2].

Experimental Protocols

Protocol A: Preparation of a 10 mM Aqueous Stock Solution (Recommended)

Use this protocol to avoid organic solvent toxicity.

  • Equilibration: Allow the vial containing the lyophilized solid to equilibrate to room temperature in a desiccator before opening. Causality: This prevents atmospheric condensation from entering the vial, which can accelerate ester hydrolysis.

  • Weighing: Accurately weigh 2.56 mg of 3-Pyrrolidinylmethyl 2-phenylacetate hydrochloride using an analytical microbalance.

  • Dissolution: Add 1.0 mL of sterile, cell-culture grade PBS (pH 7.4) to the vial.

    • Expert Insight: PBS is strongly preferred over unbuffered sterile water. The dissociation of the HCl salt releases protons that can lower the pH of unbuffered solutions, potentially causing localized pH shock when introduced to weakly buffered cell cultures.

  • Agitation: Vortex gently for 30–60 seconds until the solution is completely clear.

  • Sterilization: Pass the solution through a 0.22 µm PES (Polyethersulfone) syringe filter inside a biosafety cabinet to ensure sterility. Causality: PES membranes are recommended for aqueous solutions due to their exceptionally low protein and small-molecule binding properties.

  • Aliquoting: Divide the stock into 50–100 µL single-use aliquots in sterile microcentrifuge tubes. Store at -20°C.

Protocol B: Preparation of a 50 mM DMSO Stock Solution (High-Concentration)

Use this protocol only if high-throughput screening requires highly concentrated master stocks.

  • Weighing: Weigh 12.79 mg of the compound.

  • Dissolution: Add 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • Agitation: Vortex until completely dissolved. Sonicate in a water bath for 2 minutes if microscopic particulates remain.

  • Aliquoting & Storage: Aliquot into tightly sealed, light-protected tubes and store at -20°C or -80°C.

  • Dilution Strategy: When preparing the working solution, perform serial dilutions in PBS before adding to the cell culture media to prevent localized compound precipitation. Ensure the final DMSO concentration in the well strictly does not exceed 0.1% (v/v).

Experimental Workflow

G Start 3-Pyrrolidinylmethyl 2-phenylacetate HCl (Solid) Calc Calculate Required Stock Concentration Start->Calc Solvent Solvent Selection Calc->Solvent Aq Aqueous Route (Preferred) Dissolve in sterile H2O or PBS Solvent->Aq Soluble ≤ 10-50 mM DMSO Organic Route (High Conc.) Dissolve in 100% DMSO Solvent->DMSO Soluble > 50 mM Filter Sterile Filtration (0.22 µm PTFE/PES) Aq->Filter DMSO->Filter Optional/If non-sterile Aliquot Aliquot & Store (-20°C to -80°C) Filter->Aliquot Media Dilute in Culture Media (Final DMSO < 0.1% if used) Aliquot->Media Thaw once before use Assay In Vitro Cell Culture Assay (Include Vehicle Controls) Media->Assay

Workflow for the dissolution and handling of 3-Pyrrolidinylmethyl 2-phenylacetate HCl.

Assay Validation and Quality Control (E-E-A-T)

To ensure the trustworthiness of the data generated using this compound, the assay must be designed as a self-validating system. According to the guidelines established in the NIH Assay Guidance Manual[3], researchers must implement the following controls:

  • Vehicle Controls: Every assay must include a vehicle control well that receives the exact same volume of solvent (e.g., 0.1% DMSO or PBS) as the highest concentration treatment group. This isolates the pharmacological effect of 3-Pyrrolidinylmethyl 2-phenylacetate from solvent-induced background noise.

  • Freeze-Thaw Prevention: Esters are susceptible to hydrolysis over time in aqueous environments. Freezing single-use aliquots ensures the chemical integrity of the compound for each independent biological replicate. Never subject the master stock to repeated freeze-thaw cycles[3].

  • pH Monitoring: Because the compound is an HCl salt, high concentrations in weakly buffered media can cause a drop in pH. Phenol red in standard DMEM/RPMI media can serve as a visual indicator; if the media turns yellow upon compound addition, the buffering capacity has been exceeded, and the stock must be pre-neutralized or diluted further.

  • Viability Counter-Screens: When testing the compound for specific pathway modulation, run a parallel cell viability assay (e.g., ATP-based luminescence or resazurin reduction)[2]. This ensures that any observed down-regulation of a target is not simply an artifact of generalized cytotoxicity.

References

  • ChemSrc Chemical Database. "3-Pyrrolidinylmethyl 2-phenylacetate hydrochloride (CAS: 1219956-77-0) Properties and Specifications." ChemSrc. URL:[Link]

  • Iversen PW, Beck B, Chen YF, et al. "HTS Assay Validation." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2012. URL:[Link]

  • Riss TL, Moravec RA, Niles AL, et al. "Cell Viability Assays." Assay Guidance Manual[Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2013. URL:[Link]

Sources

Method

Application Notes and Protocols: Establishing Dosing Guidelines for Novel Compounds in Murine Models with a Focus on 3-Pyrrolidinylmethyl 2-phenylacetate hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract These application notes provide a comprehensive framework for establishing initial dosing guidelines for novel chemical entities in murine models,...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive framework for establishing initial dosing guidelines for novel chemical entities in murine models, using the example of 3-Pyrrolidinylmethyl 2-phenylacetate hydrochloride. Due to a lack of specific published in vivo data for this compound, this document emphasizes the principles of dose-range finding (DRF) and pharmacokinetic (PK) studies. The protocols outlined herein are designed to be self-validating systems, enabling researchers to systematically determine safe and efficacious dosing regimens for their specific research applications.

Introduction: The Challenge of Dosing a Novel Compound

3-Pyrrolidinylmethyl 2-phenylacetate hydrochloride is a chemical compound available for research purposes.[1][2][3] Its molecular formula is C13H18ClNO2 and it has a molecular weight of 255.74 g/mol .[1] At present, the public domain lacks specific studies detailing its mechanism of action, pharmacokinetics, or established dosing protocols in animal models. When faced with such a novel substance, researchers must revert to fundamental principles of preclinical drug development to establish a safe and effective dosing window.

The primary objective of initial in vivo studies is to characterize the dose-response relationship of a test compound, identifying both the minimum effective dose (MED) and the maximum tolerated dose (MTD).[4] This process is critical for designing subsequent efficacy studies and ensuring that the data generated is both reproducible and compliant with regulatory and ethical guidelines.[4]

This guide will walk through the essential steps for determining the appropriate dosage of a novel compound like 3-Pyrrolidinylmethyl 2-phenylacetate hydrochloride in murine models.

Pre-formulation and Vehicle Selection

Before any in vivo administration, the solubility of 3-Pyrrolidinylmethyl 2-phenylacetate hydrochloride must be determined in various pharmaceutically acceptable vehicles. The choice of vehicle is critical as it can significantly impact drug absorption, distribution, and ultimately, its biological effect.

Recommended Starting Vehicles for Solubility Testing:

  • Sterile Saline (0.9% NaCl)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 5-10% DMSO in saline or PBS

  • 5% Tween 80 in saline

  • Carboxymethylcellulose (CMC) solutions (e.g., 0.5% in water)

Protocol for Vehicle Selection:

  • Attempt to dissolve a known weight of the compound in a small volume of the desired vehicle.

  • If solubility is low in aqueous solutions, a common strategy is to first dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it with the aqueous buffer of choice.[5]

  • Visually inspect for precipitation after dilution and over a period of time (e.g., 1-2 hours) to ensure stability.

  • The final concentration of any organic solvent should be kept to a minimum (typically <10% for DMSO) to avoid vehicle-induced toxicity.

Dose-Range Finding (DRF) Study

A DRF study is the cornerstone of establishing a safe dosing range.[4] It involves administering escalating doses of the compound to small groups of mice and closely monitoring them for signs of toxicity.

Experimental Design for a Murine DRF Study:

  • Animal Model: Start with a common, healthy mouse strain (e.g., C57BL/6 or BALB/c), using both males and females.

  • Group Size: A small group size of 3-5 mice per dose level is generally sufficient for initial DRF studies.

  • Administration Route: The choice of administration route depends on the intended therapeutic application and the compound's properties. Common routes include:

    • Intraperitoneal (i.p.): Convenient and widely used for systemic exposure.[6]

    • Intravenous (i.v.): Provides 100% bioavailability and rapid distribution.[6]

    • Oral (p.o.): Relevant for drugs intended for oral administration in humans.

    • Subcutaneous (s.c.): Allows for slower absorption and more sustained exposure.[7]

  • Dose Escalation: A logarithmic or semi-logarithmic dose escalation is recommended to cover a broad range of exposures.[8]

Table 1: Hypothetical Dose Escalation Scheme for a DRF Study
GroupDose Level (mg/kg)Rationale
1Vehicle ControlEstablishes baseline for all monitored parameters.
21A low starting dose to assess for hypersensitivity.
35A significant increase to probe for biological activity.
425A mid-range dose to identify potential toxicity.
5100A high dose approaching potential MTD.

Protocol: Step-by-Step DRF Study

  • Animal Acclimatization: Allow mice to acclimate to the facility for at least one week prior to the study.[9]

  • Baseline Measurements: Record the initial body weight of each mouse.

  • Randomization: Randomly assign mice to the treatment groups outlined in Table 1.

  • Dosing: Prepare fresh dosing solutions on the day of administration. Administer the calculated volume of the test compound or vehicle based on the most recent body weight.

  • In-life Monitoring: Closely observe the animals for clinical signs of toxicity immediately after dosing and at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose).

    • Parameters to Monitor:

      • Changes in body weight (measure daily)

      • General appearance (piloerection, hunched posture)

      • Behavioral changes (lethargy, hyperactivity, stereotypy)

      • Signs of pain or distress

      • Changes in food and water intake

  • Endpoint: The study can be concluded after a set period (e.g., 7-14 days) if no significant toxicity is observed, or earlier if severe adverse effects are noted. The MTD is defined as the highest dose that does not cause significant toxicity or more than a 10-15% reduction in body weight.

Visualization: Workflow for a Dose-Range Finding Study

DRF_Workflow cluster_prep Preparation cluster_dosing Dosing & Observation cluster_analysis Analysis & Endpoint acclimatize Animal Acclimatization (1 week) baseline Baseline Measurements (Body Weight) acclimatize->baseline randomize Randomize into Groups baseline->randomize prepare_sol Prepare Dosing Solutions randomize->prepare_sol administer Administer Compound/Vehicle prepare_sol->administer monitor In-life Monitoring (Clinical Signs, Body Weight) administer->monitor data_analysis Analyze Data (Toxicity, Weight Loss) monitor->data_analysis determine_mtd Determine Maximum Tolerated Dose (MTD) data_analysis->determine_mtd

Caption: Generalized workflow for a dose-range finding study in mice.

Pharmacokinetic (PK) Study

Once a safe dose range has been established, a PK study is performed to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.[10] This is crucial for determining the dosing frequency required to maintain therapeutic concentrations.

Experimental Design for a Murine PK Study:

  • Dose Level: A single, well-tolerated dose from the DRF study is typically used.

  • Administration Route: The intended therapeutic route should be used. An intravenous (i.v.) group is often included to determine absolute bioavailability.

  • Sampling: Serial blood samples are collected from a single mouse at multiple time points to generate a complete PK profile.[10]

  • Analysis: Plasma concentrations of the compound are measured using a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Table 2: Key Pharmacokinetic Parameters
ParameterDescriptionImportance
Cmax Maximum plasma concentrationRelates to efficacy and potential for acute toxicity.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area under the concentration-time curveRepresents total drug exposure over time.
t1/2 Half-lifeDetermines the dosing interval needed to maintain steady-state concentrations.
CL ClearanceThe rate at which the drug is removed from the body.

Protocol: Step-by-Step Murine PK Study

  • Animal Preparation: Follow acclimatization and baseline measurement steps as in the DRF study.

  • Dosing: Administer a single dose of the compound.

  • Blood Collection: Collect small blood samples (e.g., 20-30 µL) at predetermined time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose) via a method such as tail vein or saphenous vein sampling.

  • Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.[10]

  • Bioanalysis: Quantify the concentration of the compound in plasma samples.

  • Data Analysis: Use pharmacokinetic software to calculate the parameters listed in Table 2.

Visualization: Workflow for a Murine Pharmacokinetic Study

PK_Workflow cluster_prep Preparation cluster_sampling Dosing & Sampling cluster_analysis Analysis acclimatize Animal Acclimatization dose_prep Prepare Single Dose Solution acclimatize->dose_prep administer Administer Single Dose dose_prep->administer serial_bleed Serial Blood Collection at Timed Intervals administer->serial_bleed process_samples Process Blood to Plasma serial_bleed->process_samples bioanalysis LC-MS/MS Bioanalysis of Plasma process_samples->bioanalysis pk_modeling Calculate PK Parameters (Cmax, t1/2, AUC) bioanalysis->pk_modeling

Caption: A typical workflow for conducting a murine pharmacokinetic study.

Conclusion and Future Directions

The protocols detailed in these application notes provide a robust and systematic approach for establishing initial dosing guidelines for a novel compound like 3-Pyrrolidinylmethyl 2-phenylacetate hydrochloride in murine models. By first conducting a dose-range finding study to determine the MTD, followed by a pharmacokinetic study to understand the compound's behavior in the body, researchers can design scientifically sound and ethical efficacy studies. The data generated from these initial experiments are foundational for any further preclinical development.

References

  • University of Victoria. (n.d.). Pharmaceuticals for use in laboratory animals.
  • Ichor Bio. (2025, March 15). Complete In Vivo Antibody Dosing Guide: Optimal Doses for Mouse Models.
  • National Institutes of Health. (n.d.). MOUSE MODEL FOR PRE-CLINICAL STUDY OF HUMAN CANCER IMMUNOTHERAPY. PMC.
  • Sharpless, N. E., & DePinho, R. A. (2006). The Use of Targeted Mouse Models for Preclinical Testing of Novel Cancer Therapeutics. Clinical Cancer Research, 12(18), 5278-5284.
  • Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies.
  • BenchChem. (n.d.). Application Notes and Protocols for Paquinimod In Vivo Dosage in Mouse Models.
  • Sapphire Bioscience. (n.d.). 3-Pyrrolidinylmethyl 2-phenylacetate hydrochloride.
  • Thermo Fisher Scientific. (2011, February 9). SAFETY DATA SHEET.
  • CymitQuimica. (n.d.). 3-Pyrrolidinyl 2-phenylacetate hydrochloride.
  • Tetrahedron. (n.d.). 1219956-77-0 | 3-Pyrrolidinylmethyl 2-phenylacetate hydrochloride.
  • Foley, P. L., et al. (2011). Pharmacokinetics of Sustained-Release Analgesics in Mice.
  • Pfizer Global Research and Development. (2011). Discovery of two clinical histamine H(3) receptor antagonists. Journal of Medicinal Chemistry, 54(21), 7584-7600.
  • University of California, Berkeley. (n.d.). Guidelines on Anesthesia and Analgesia in Mice. Animal Care & Use Program.
  • Zhang, Y., et al. (2018). Murine Pharmacokinetic Studies. Journal of Visualized Experiments, (132), 56930.
  • Cayman Chemical. (2022, October 21). PRODUCT INFORMATION - Phenazopyridine (hydrochloride).

Sources

Application

Application Note: High-Resolution Mass Spectrometry Characterization of 3-Pyrrolidinylmethyl 2-phenylacetate Hydrochloride

Executive Summary The structural elucidation and quantitative profiling of synthetic pyrrolidine derivatives and phenylacetate esters are critical in modern forensic toxicology, pharmaceutical impurity profiling, and pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation and quantitative profiling of synthetic pyrrolidine derivatives and phenylacetate esters are critical in modern forensic toxicology, pharmaceutical impurity profiling, and pharmacokinetic studies[1]. This application note details a comprehensive, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the characterization of 3-Pyrrolidinylmethyl 2-phenylacetate hydrochloride (Free base formula: C₁₃H₁₇NO₂, Exact Mass: 219.1259 Da). By leveraging positive Electrospray Ionization (ESI+) and Collision-Induced Dissociation (CID), we map the definitive fragmentation pathways—most notably the diagnostic pyrrolidine cleavage—to establish a robust analytical framework for this compound.

Chemical Context & Mechanistic Rationale

3-Pyrrolidinylmethyl 2-phenylacetate is an ester formed from phenylacetic acid and 3-pyrrolidinylmethanol. Formulated as a hydrochloride salt to enhance aqueous solubility, its analysis by mass spectrometry requires specific sample preparation to mitigate ion suppression caused by the chloride counter-ion.

In ESI+ mode, the secondary amine of the pyrrolidine ring acts as the primary protonation site, yielding a stable [M+H]⁺ precursor ion at m/z 220.1332. The subsequent CID fragmentation is driven by two primary mechanisms:

  • Ester Cleavage: Neutral loss of phenylacetic acid or cleavage yielding the tropylium/benzyl cation (m/z 91).

  • Pyrrolidine Ring Dynamics: Alpha-cleavage and ring opening leading to characteristic low-mass iminium ions, predominantly at m/z 84, which is a highly diagnostic hallmark for pyrrolidine-containing alkaloids and synthetic analogs[2].

Fragmentation Precursor [M+H]+ m/z 220.1332 (Protonated Amine) Frag1 m/z 136.07 [M+H - C8H8O2]+ Loss of Phenylacetic Acid Precursor->Frag1 Ester Cleavage (Low CE) Frag2 m/z 91.05 [C7H7]+ Tropylium / Benzyl Cation Precursor->Frag2 Inductive Cleavage (Med CE) Frag3 m/z 84.08 [C5H10N]+ Pyrrolidinium / Iminium Ion Precursor->Frag3 Alpha-Cleavage (High CE)

Figure 1: Proposed CID fragmentation pathways for 3-Pyrrolidinylmethyl 2-phenylacetate in ESI+.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol employs a self-validating system: the inclusion of a post-column infusion step to monitor matrix effects and a step-wise Collision Energy (CE) ramp to ensure all diagnostic fragments are captured without complete precursor depletion.

Sample Preparation (Desalting & Dilution)

Causality: Direct injection of high-concentration hydrochloride salts causes severe ESI source contamination and signal suppression. We utilize a weak basic buffer dilution to neutralize the HCl, driving the compound into its free base form momentarily before LC separation, which relies on a formic acid gradient to re-protonate the analyte efficiently at the source[3].

  • Stock Solution: Dissolve 1.0 mg of 3-Pyrrolidinylmethyl 2-phenylacetate HCl in 1.0 mL of LC-MS grade Methanol (1 mg/mL).

  • Working Dilution: Dilute the stock 1:1000 in Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid) to yield a 1 µg/mL working solution.

  • Validation Check: Spike a known stable-isotope labeled internal standard (e.g., Phenylacetic acid-d5 ester analog) at 100 ng/mL to monitor extraction recovery and ionization efficiency.

LC-MS/MS Instrumental Conditions

Liquid Chromatography Parameters:

  • Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B hold for 1 min, ramp to 95% B over 4 mins, hold for 1 min, re-equilibrate at 5% B for 2 mins.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Mass Spectrometry Parameters (Q-TOF or Triple Quadrupole):

  • Ionization Mode: ESI Positive[3].

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350 °C.

  • Collision Gas: Argon (CID).

  • Collision Energy (CE) Ramp: 10 eV, 20 eV, and 40 eV (to capture both the fragile ester bond cleavage and the robust pyrrolidine ring fragmentation).

LCMS_Workflow Prep 1. Sample Prep Dilution in 0.1% FA Neutralize HCl matrix LC 2. UHPLC Separation C18 Column Gradient: 5% to 95% ACN Prep->LC ESI 3. ESI+ Ionization Protonation of Secondary Amine LC->ESI MSMS 4. MS/MS (CID) CE Ramp: 10-40 eV Fragment Generation ESI->MSMS Data 5. Data Analysis Extract m/z 220.13 Validate m/z 84 & 91 MSMS->Data

Figure 2: End-to-end LC-MS/MS analytical workflow for hydrochloride salt characterization.

Quantitative Data Summary

The following table summarizes the high-resolution mass spectrometry data expected for 3-Pyrrolidinylmethyl 2-phenylacetate, serving as a reference for peak annotation.

Ion TypeFormulaTheoretical m/zObserved m/z (Typical)Mass Error (ppm)Optimal CE (eV)Structural Significance
[M+H]⁺ C₁₃H₁₈NO₂⁺220.1332220.1330-0.910Intact protonated precursor
Fragment 1 C₈H₁₀N⁺136.0757136.0755-1.415 - 20Loss of phenylacetic acid (neutral loss of 136 Da)
Fragment 2 C₇H₇⁺91.054291.0545+3.225 - 30Tropylium/Benzyl cation from phenylacetate moiety
Fragment 3 C₅H₁₀N⁺84.080884.0811+3.535 - 40Pyrrolidine iminium ion (Base peak at high CE)[2]

Table 1: High-resolution MS/MS fragment annotation for 3-Pyrrolidinylmethyl 2-phenylacetate.

Conclusion

The characterization of 3-Pyrrolidinylmethyl 2-phenylacetate hydrochloride relies heavily on managing the salt matrix during sample preparation and utilizing an optimized CE ramp to capture the full spectrum of its structural components. The presence of the m/z 84 pyrrolidine fragment alongside the m/z 91 benzyl cation provides an unambiguous, self-validating fingerprint for this specific ester configuration.

References

  • US20230324398A1 - Reagent for mass spectrometry - Google Patents. Details the fundamental principles of tandem mass spectrometry (MS/MS), ESI+ ionization, and the necessity of sample preparation workflows for complex analytes.
  • Alkaloids of the Genus Datura: Review of a Rich Resource for Natural Product Discovery (NIH). Provides authoritative grounding on the mass spectral fragmentation of pyrrolidine rings, specifically identifying the m/z 84 fragment as a highly diagnostic base peak. Available at:[Link]

  • Identification of Unknown Residues - WUR eDepot. Discusses the use of UPLC/TOF-MS for the tentative identification and structural elucidation of complex phenylacetate esters. Available at: [Link]

Sources

Method

using 3-Pyrrolidinylmethyl 2-phenylacetate hydrochloride as an analytical reference standard

An In-Depth Guide to the Qualification and Application of 3-Pyrrolidinylmethyl 2-phenylacetate hydrochloride as an Analytical Reference Standard Abstract This application note provides a comprehensive framework for the q...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Qualification and Application of 3-Pyrrolidinylmethyl 2-phenylacetate hydrochloride as an Analytical Reference Standard

Abstract

This application note provides a comprehensive framework for the qualification and use of 3-Pyrrolidinylmethyl 2-phenylacetate hydrochloride as an analytical reference standard. In the landscape of pharmaceutical development and quality control, the reliability of analytical data is paramount, forming the bedrock of regulatory submissions and patient safety. This reliability is fundamentally dependent on the quality of the reference standards used. This guide, intended for researchers, analytical scientists, and drug development professionals, details the necessary steps for establishing a new lot of this compound as a qualified reference standard. It outlines protocols for identity confirmation, purity assessment through chromatographic and spectroscopic techniques, and stability evaluation via forced degradation studies. Furthermore, a detailed, validated High-Performance Liquid Chromatography (HPLC) method is presented for its application in quantitative analysis. The methodologies are grounded in principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), ensuring scientific rigor and regulatory compliance.

Introduction: The Critical Role of Reference Standards

An analytical reference standard is a highly purified and well-characterized substance used as a benchmark in analytical testing.[1][2] Its primary purpose is to ensure the identity, strength, quality, and purity of medicines and their ingredients.[2] USP Reference Standards, for instance, are integral components of pharmacopeial monographs and are specified for use in official assays and tests.[3] The qualification of a new reference standard, particularly for a new chemical entity or a potential impurity like 3-Pyrrolidinylmethyl 2-phenylacetate hydrochloride, is a meticulous process. It involves unequivocally confirming the material's structure and assessing its purity with a high degree of accuracy. This process ensures that the standard is suitable for its intended purpose, whether for qualitative identification, impurity control, or quantitative assays.[4]

This document serves as a practical guide to navigate this qualification process and subsequent application, using 3-Pyrrolidinylmethyl 2-phenylacetate hydrochloride as a model compound.

Physicochemical Characterization

Before its qualification as a reference standard, the fundamental properties of the candidate material must be documented. 3-Pyrrolidinylmethyl 2-phenylacetate hydrochloride is a hydrochloride salt of an ester formed from 2-phenylacetic acid and (3-pyrrolidinyl)methanol.

PropertyValueSource
Chemical Name 3-Pyrrolidinylmethyl 2-phenylacetate hydrochloride[5][6][7]
CAS Number 1219956-77-0[6][7]
Molecular Formula C₁₃H₁₈ClNO₂[6][7]
Molecular Weight 255.74 g/mol [6][7]
Appearance Crystalline solid (typical)[8]
Purity (Typical) ≥95-98% (unqualified material)[5][8]

Qualification of a Reference Standard: A Multi-faceted Approach

The qualification of a new lot of 3-Pyrrolidinylmethyl 2-phenylacetate hydrochloride must be a holistic process designed to confirm its identity and purity comprehensively. This process is foundational to its use in any GMP-regulated environment.[9] The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[10]

Reference_Standard_Qualification cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity & Assay cluster_2 Phase 3: Stability Assessment cluster_3 Phase 4: Certification & Documentation ID_NMR ¹H & ¹³C NMR ID_MS Mass Spectrometry (MS) ID_FTIR FT-IR Spectroscopy Purity_HPLC HPLC-UV for Chromatographic Purity ID_FTIR->Purity_HPLC Purity_Content Assay (Mass Balance Approach) Purity_Water Water Content (Karl Fischer) Purity_Solvents Residual Solvents (GC) Stability_Forced Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) Purity_Solvents->Stability_Forced Cert Certificate of Analysis (CoA) Stability_Forced->Cert Doc Comprehensive Report start Candidate Material (New Lot) start->ID_NMR Forced_Degradation_Workflow cluster_conditions Stress Conditions cluster_outcomes Evaluation start Prepare Stock Solution of Standard (e.g., 1 mg/mL) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, RT) start->base oxid Oxidation (e.g., 3% H₂O₂, RT) start->oxid therm Thermal (Solid & Solution, 80°C) start->therm photo Photolytic (ICH Q1B light exposure) start->photo analyze Analyze all samples by Stability-Indicating HPLC-UV/DAD-MS acid->analyze base->analyze oxid->analyze therm->analyze photo->analyze eval_path Identify Degradation Pathways analyze->eval_path eval_mass Perform Mass Balance (Assay + Impurities ≈ 100%) eval_spec Confirm Method Specificity (Peak Purity) HPLC_Analysis_Workflow cluster_hplc HPLC System Operation cluster_data Data Processing & Calculation prep_mobile Prepare Mobile Phase & Degas equilibrate Equilibrate System prep_mobile->equilibrate prep_std Prepare Standard Solutions (Using Qualified RS) sys_suit Perform System Suitability Test prep_std->sys_suit prep_sample Prepare Sample Solutions inject Inject Standards & Samples prep_sample->inject equilibrate->sys_suit sys_suit->inject integrate Integrate Chromatograms inject->integrate calibrate Generate Calibration Curve integrate->calibrate calculate Calculate Concentration in Sample calibrate->calculate

Sources

Application

Application Notes and Protocols for In Vivo Administration of 3-Pyrrolidinylmethyl 2-phenylacetate hydrochloride

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential in vivo administration routes for the research compound 3-Pyrrolidinylmethyl 2-phenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential in vivo administration routes for the research compound 3-Pyrrolidinylmethyl 2-phenylacetate hydrochloride. Due to the limited publicly available data for this specific molecule, this guide leverages established protocols and data from the closely related and structurally similar compound, Camiverine, as a predictive framework. This application note details protocols for intravenous, subcutaneous, and intraperitoneal administration, vehicle formulation, and critical considerations for study design, while emphasizing scientific integrity and adherence to ethical guidelines for animal welfare.

Introduction and Scientific Context

3-Pyrrolidinylmethyl 2-phenylacetate hydrochloride is a research chemical with the molecular formula C₁₃H₁₈ClNO₂ and a molecular weight of 255.74 g/mol .[1][2] Currently, there is a paucity of published literature detailing its specific biological activity and in vivo behavior. However, its structural similarity to Camiverine, a known spasmolytic agent, suggests potential pharmacological relevance.

Camiverine acts as an antagonist of N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) glutamate receptors, and also possesses calcium-blocking properties.[3][4] It has been investigated for its therapeutic potential in inner ear disorders, such as tinnitus.[3][5] Given the structural analogy, it is plausible that 3-Pyrrolidinylmethyl 2-phenylacetate hydrochloride may exhibit similar biological activities, making the in vivo administration protocols for Camiverine a valuable starting point for experimental design.

This guide is structured to provide both foundational knowledge and actionable protocols. It is imperative for researchers to conduct small-scale pilot studies to determine the optimal parameters for their specific animal model and experimental objectives.

Pre-formulation and Vehicle Selection: A Critical First Step

The successful in vivo administration of any compound is critically dependent on the selection of an appropriate vehicle. The vehicle must solubilize the compound without compromising its stability or inducing toxicity in the animal model.[6] For compounds with low aqueous solubility, multi-component vehicle systems are often necessary.

A commonly used vehicle for the related compound Camiverine, suitable for parenteral administration, is a multi-component system.[4]

Table 1: Recommended Vehicle Formulation for Parenteral Administration

ComponentPercentagePurpose
Dimethyl Sulfoxide (DMSO)10%Primary solvent for lipophilic compounds.
Polyethylene Glycol 300 (PEG300)40%Co-solvent to improve solubility.
Tween-805%Surfactant to enhance stability and prevent precipitation.
Saline (0.9% NaCl)45%Isotonic diluent to ensure physiological compatibility.[4]

Protocol 1: Preparation of a Multi-Component Vehicle and Dosing Solution

  • Stock Solution Preparation: Accurately weigh the desired amount of 3-Pyrrolidinylmethyl 2-phenylacetate hydrochloride. Dissolve the compound in 100% DMSO to create a concentrated stock solution. Gentle warming and vortexing may be required to facilitate dissolution.

  • Vehicle Preparation: In a sterile container, sequentially add the vehicle components in the order listed in Table 1, ensuring thorough mixing after each addition.

  • Final Dosing Solution: Add the appropriate volume of the DMSO stock solution to the prepared vehicle to achieve the final desired concentration. For example, to prepare a 1 mg/mL solution, add 100 µL of a 10 mg/mL DMSO stock to 900 µL of the vehicle.

  • Quality Control: Visually inspect the final solution for any signs of precipitation or immiscibility. The final formulation should be a clear, homogenous solution. It is recommended to prepare the dosing solution fresh on the day of administration.

In Vivo Administration Routes: A Comparative Overview and Protocols

The choice of administration route is dictated by the desired pharmacokinetic profile and the target site of action. This section details common parenteral routes applicable for preclinical studies.

Intravenous (IV) Administration

Intravenous administration provides 100% bioavailability and rapid distribution of the compound throughout the systemic circulation. This route is ideal for pharmacokinetic studies and for investigating acute systemic effects.

Table 2: Key Parameters for Intravenous Administration in Rodents

ParameterMouseRat
Needle Gauge 27-30 G[2]23-25 G[7]
Max Bolus Volume 5 mL/kg[2]5 mL/kg[3]
Max Slow Infusion Volume 10 mL/kg[2]10 mL/kg[3]
Injection Site Lateral tail vein[2]Lateral tail vein[5]

Protocol 2: Intravenous (Tail Vein) Injection in Mice

  • Animal Preparation: Place the mouse in a suitable restraint device. To promote vasodilation and improve visualization of the tail veins, warm the tail using a heat lamp or by immersing it in warm water (approximately 45°C).[8]

  • Site Preparation: Clean the lateral tail vein with 70% ethanol.

  • Injection: Using a 27-30 G needle attached to a syringe containing the dosing solution, insert the needle into the vein at a shallow angle.[2] A successful cannulation will often be indicated by a "flash" of blood in the needle hub.

  • Administration: Slowly inject the solution. Observe for any swelling at the injection site, which would indicate an unsuccessful injection.[5]

  • Post-injection Care: After withdrawing the needle, apply gentle pressure to the injection site with sterile gauze to prevent bleeding. Monitor the animal for any adverse reactions.

Subcutaneous (SC) Administration

Subcutaneous injection results in a slower, more sustained absorption of the compound compared to the IV route, making it suitable for studies requiring prolonged exposure.[9]

Table 3: Key Parameters for Subcutaneous Administration in Rodents

ParameterMouseRat
Needle Gauge 25-27 G[7]23-25 G[10]
Max Volume per Site 10 mL/kg[7]5 mL/kg[10]
Injection Site Loose skin over the back/scruff[11]Loose skin over the back/scruff[10]

Protocol 3: Subcutaneous Injection in Rats

  • Animal Restraint: Securely restrain the rat.

  • Site Preparation: Gently lift the loose skin over the dorsal midline or flank to form a "tent".

  • Injection: Insert a 23-25 G needle into the base of the tented skin, parallel to the body.[10]

  • Aspiration: Gently pull back on the syringe plunger to ensure a blood vessel has not been punctured. If no blood is aspirated, proceed with the injection.[3]

  • Administration: Inject the solution to form a subcutaneous bleb.

  • Post-injection Care: Withdraw the needle and gently massage the area to aid in the dispersal of the solution. Monitor the animal for any signs of irritation at the injection site.

Intraperitoneal (IP) Administration

Intraperitoneal injection is a common route for administering substances to small laboratory animals, offering rapid absorption into the systemic circulation, although it may be subject to first-pass metabolism in the liver.[12]

Table 4: Key Parameters for Intraperitoneal Administration in Rodents

ParameterMouseRat
Needle Gauge 25-27 G[7]23-25 G[7]
Max Volume 10 mL/kg[7]10 mL/kg[7]
Injection Site Lower right abdominal quadrant[7]Lower right abdominal quadrant[7]

Protocol 4: Intraperitoneal Injection in Mice

  • Animal Restraint: Hold the mouse securely with its head tilted downwards to allow the abdominal organs to shift cranially.[13]

  • Site Identification: Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[7]

  • Injection: Insert a 25-27 G needle at a 30-40° angle into the peritoneal cavity.[7]

  • Aspiration: Gently aspirate to ensure that the needle has not entered the intestines or bladder.

  • Administration: Inject the solution into the peritoneal cavity.

  • Post-injection Care: Return the animal to its cage and monitor for any signs of distress.

Visualization of Experimental Workflow

The following diagram illustrates a typical decision-making workflow for selecting an appropriate in vivo administration route.

G cluster_0 Pre-formulation cluster_1 Study Objective cluster_2 Route Selection cluster_3 In Vivo Experiment P1 Compound Synthesis & Characterization P2 Solubility & Stability Assessment P1->P2 P3 Vehicle Selection & Formulation P2->P3 O1 Pharmacokinetic Profiling P3->O1 R1 Intravenous (IV) O1->R1 O2 Acute Systemic Efficacy O2->R1 R3 Intraperitoneal (IP) O2->R3 O3 Sustained Exposure Study R2 Subcutaneous (SC) O3->R2 R4 Oral Gavage (PO) O3->R4 O4 Local Tissue Targeting R5 Local Administration O4->R5 E1 Dosing & Observation R1->E1 R2->E1 R3->E1 R4->E1 R5->E1 E2 Sample Collection (Blood, Tissues) E1->E2 E3 Data Analysis E2->E3

Caption: Decision workflow for in vivo administration route selection.

Scientific Integrity and Ethical Considerations

All in vivo experiments must be conducted with the highest standards of scientific integrity and animal welfare. Researchers must adhere to institutional, national, and international guidelines for the humane care and use of laboratory animals.

  • Ethical Approval: All animal procedures must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.

  • The 3Rs: The principles of Replacement, Reduction, and Refinement should be applied to all animal studies.

  • Animal Monitoring: Animals should be closely monitored for any signs of pain, distress, or toxicity following administration of the test compound. Appropriate humane endpoints should be established.

  • Reporting: All experimental details, including the number of animals used, randomization, blinding, and statistical methods, should be reported transparently in accordance with guidelines such as ARRIVE 2.0.[14][15]

Authoritative bodies such as the National Institutes of Health (NIH) Office of Laboratory Animal Welfare (OLAW) and the Association for Assessment and Accreditation of Laboratory Animal Care (AAALAC) International provide comprehensive guidelines and resources for conducting ethical and scientifically sound animal research.[16][17][18][19][20][21]

Conclusion

This application note provides a foundational guide for the in vivo administration of 3-Pyrrolidinylmethyl 2-phenylacetate hydrochloride, leveraging data from the analogous compound, Camiverine. The detailed protocols for intravenous, subcutaneous, and intraperitoneal administration, along with vehicle formulation guidelines, offer a robust starting point for preclinical research. It is crucial to underscore that these protocols should be adapted and optimized based on pilot studies within the specific experimental context. By adhering to the principles of scientific rigor and ethical animal care, researchers can generate reliable and reproducible data to elucidate the pharmacological profile of this novel compound.

References

  • Intraperitoneal (IP) Injection in Rats and Mice SOP - UBC Animal Care Services. (2014, May 15). Retrieved from [Link]

  • Chen, Z., Duan, M., Lee, H., Ruan, R., & Ulfendahl, M. (2003). Pharmacokinetics of caroverine in the inner ear and its effects on cochlear function after systemic and local administrations in Guinea pigs. Audiology & Neurotology, 8(1), 49–56. [Link]

  • UBC ANIMAL CARE COMMITTEE TECH 03a – Intravenous Tail Vein Injections in the Adult Mouse SOP. (2020, December 15). Retrieved from [Link]

  • SOP 10.9.1 - Subcutaneous Injection in Rats. (2011, July 7). Queen's University. Retrieved from [Link]

  • Standard Operating Procedure SOP Intravenous injection of mice i.v. Injection. (2019, August 21). Institute of Laboratory Animal Science (LTK). Retrieved from [Link]

  • Standard Operating Procedure SOP Intravenous injection of mice i.v. Injection. (2019, August 21). Institute of Laboratory Animal Science (LTK). Retrieved from [Link]

  • SOP: Mouse Intravenous Injections - Research and Innovation | Virginia Tech. (2017, December 12). Retrieved from [Link]

  • UBC ANIMAL CARE COMMITTEE TECH 11b ‐ Subcutaneous Injections in Adult Rats SOP. (2020, November 15). Retrieved from [Link]

  • Guidance Statements - AAALAC. (n.d.). Retrieved from [Link]

  • Standard Operating Procedures for Oral Gavage in Mice and Rats. (2021, September 21). Washington State University IACUC. Retrieved from [Link]

  • Oral Gavage Rodent SOP. (2022, October 10). San Diego State University. Retrieved from [Link]

  • Intraperitoneal Injection in Rats | Animals in Science - Queen's University. (n.d.). Retrieved from [Link]

  • Rodent Administration Route Tutorial (PDF file) - NIH OACU. (n.d.). Retrieved from [Link]

  • What are the vehicles used to dissolve drugs for in vivo treatment? - ResearchGate. (2014, July 10). Retrieved from [Link]

  • Intraperitoneal Injection of Neonatal Mice - PMC - NIH. (n.d.). Retrieved from [Link]

  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed. (n.d.). Retrieved from [Link]

  • Full article: Guidelines for the preclinical in vivo evaluation of pharmacological active drugs for ALS/MND: Report on the 142nd ENMC international workshop - Taylor & Francis. (2009, July 10). Retrieved from [Link]

  • General Principles of Preclinical Study Design - PMC - NIH. (n.d.). Retrieved from [Link]

  • Intraperitoneal Injection in an Adult Mouse V.1 - Protocols.io. (2020, May 5). Retrieved from [Link]

  • Intravenous (IV) Tail Vein Injection in Mice and Rats - Research support. (n.d.). Retrieved from [Link]

  • AAALAC International Perspective - The Development of Science-based Guidelines for Laboratory Animal Care - NCBI. (n.d.). Retrieved from [Link]

  • A good practice guide to the administration of substances and removal of blood, including routes and volumes - Laboratory Animal Resources. (n.d.). Retrieved from [Link]

  • AAALAC accreditation: an international standard to protect laboratory animals. (2025, February 17). Retrieved from [Link]

  • SOP: Mouse Intraperitoneal Injection - Research and Innovation | Virginia Tech. (2017, December 12). Retrieved from [Link]

  • Regulations & Resources - AAALAC. (n.d.). Retrieved from [Link]

  • AAALAC International Standards and Accreditation Process. (n.d.). Retrieved from [Link]

  • Route of administration - Wikipedia. (n.d.). Retrieved from [Link]

  • Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC. (2019, December 23). Retrieved from [Link]

  • Designing an In Vivo Preclinical Research Study - MDPI. (2023, October 25). Retrieved from [Link]

  • Designing an In Vivo Preclinical Research Study - Preprints.org. (2023, August 22). Retrieved from [Link]

  • Development of an In Vitro System To Emulate an In Vivo Subcutaneous Environment: Small Molecule Drug Assessment | Molecular Pharmaceutics - ACS Publications. (n.d.). Retrieved from [Link]

  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - MDPI. (2024, January 30). Retrieved from [Link]

  • The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research - PMC - NIH. (n.d.). Retrieved from [Link]

  • NIH Emphasizes Reporting Guidelines for Animal Research. (2024, March 5). Retrieved from [Link]

  • Animal Research: Reporting In Vivo Experiments: The ARRIVE Guidelines - NCBI - NIH. (n.d.). Retrieved from [Link]

  • Rules, policies and guidelines | ORI - The Office of Research Integrity. (2026, March 7). Retrieved from [Link]

  • OLAW Webinar: Research Involving Animals - YouTube. (2021, November 18). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Solubility and Stability of 3-Pyrrolidinylmethyl 2-phenylacetate Hydrochloride

Welcome to the Application Support Center. As a Senior Application Scientist, I have developed this comprehensive troubleshooting guide to address the physicochemical challenges associated with 3-Pyrrolidinylmethyl 2-phe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have developed this comprehensive troubleshooting guide to address the physicochemical challenges associated with 3-Pyrrolidinylmethyl 2-phenylacetate hydrochloride (CAS: 1219956-77-0).

Working with amine hydrochloride salts containing ester linkages presents a classic "solubility-stability paradox" in drug formulation. This molecule requires a specific microenvironment to maintain the protonated, highly soluble pyrrolidinium state, while simultaneously protecting its vulnerable ester linkage from hydrolytic cleavage. This guide provides self-validating protocols, mechanistic explanations, and actionable solutions to ensure the integrity of your experimental workflows.

Molecular Profiling & Causality (The "Why")

To troubleshoot effectively, we must first deconstruct the structural liabilities of the compound:

  • The Pyrrolidine Ring (Ionizable Center): Pyrrolidine is a strong secondary amine with a baseline pKa of approximately 11.3, meaning it is heavily protonated in standard environments[1]. In its hydrochloride salt form, it is highly water-soluble. However, as the buffer pH increases, the fraction of the uncharged, lipophilic free base increases exponentially, leading to rapid precipitation[2].

  • The Hydrochloride Salt (Common Ion Effect): The dissociation of the HCl salt is governed by its solubility product ( Ksp​ ). Introducing the compound into buffers with high background chloride concentrations forces the equilibrium backward, precipitating the intact salt[2].

  • The Phenylacetate Ester (Hydrolytic Liability): Ester linkages undergo nucleophilic attack by hydroxide ions ( OH− ) in alkaline conditions and hydronium ions ( H3​O+ ) in acidic conditions. Hydrolysis yields phenylacetic acid and 3-pyrrolidinylmethanol, permanently destroying the active compound[3].

Troubleshooting Guide & FAQs

Q1: I attempted to dissolve the compound in standard 1X PBS (pH 7.4), but it immediately formed a cloudy suspension. What is happening? Mechanistic Cause: You are observing the Common Ion Effect . PBS contains a high concentration of chloride ions (137 mM NaCl, plus KCl). Because your compound is a hydrochloride salt, the excess Cl− in the buffer drastically reduces the compound's solubility limit, causing the intact hydrochloride salt to crash out of solution[2]. Actionable Solution:

  • Switch Buffers: Transition to a chloride-free buffer system, such as Sodium Phosphate buffer or HEPES (adjusted with NaOH, not HCl).

  • Pre-dissolution: Dissolve the compound first in a small volume of a water-miscible co-solvent (e.g., DMSO) before slowly titrating it into the working buffer.

Q2: My solution is clear at pH 5.0, but when I adjust the pH to 7.8 for my biological assay, a white precipitate forms. How can I fix this? Mechanistic Cause: This is Free Base Precipitation . At pH 5.0, the pyrrolidine nitrogen is fully protonated and highly soluble. As you raise the pH toward 7.8, you increase the concentration of the uncharged free base. Because the free base has a significantly higher LogP (lipophilicity) than the salt, it exceeds its intrinsic aqueous solubility and precipitates[2]. Actionable Solution:

  • Incorporate Surfactants/Co-solvents: Use a biologically compatible co-solvent (e.g., 1-5% DMSO, PEG-400, or Tween-20) to solubilize the lipophilic free base at higher pH levels.

  • Lower the Assay pH: If your biological system permits, run the assay at a slightly acidic pH (e.g., pH 6.0 - 6.5) to maintain a higher fraction of the protonated species.

Q3: I successfully dissolved the compound in a pH 7.5 Tris buffer, but my HPLC analysis shows that the concentration decreases by 40% over 24 hours. Where is the compound going? Mechanistic Cause: The compound is undergoing Base-Catalyzed Ester Hydrolysis and potential aminolysis. The ester bond connecting the phenylacetate group to the pyrrolidinylmethyl moiety is highly labile. At pH 7.5 and above, hydroxide ions act as nucleophiles, cleaving the ester[4]. Furthermore, Tris is a primary amine that can directly attack the ester carbonyl (aminolysis), accelerating degradation[5]. Actionable Solution:

  • Optimize pH: The maximum stability for most ester-containing drugs is typically between pH 4.5 and 5.5. Maintain stock solutions at pH 5.0.

  • Avoid Nucleophilic Buffers: Switch from Tris to non-nucleophilic buffers like MOPS or MES.

  • Temperature Control: Always store stock solutions at -20°C and keep working solutions on ice during the experiment to slow the kinetics of hydrolysis[3].

Data Presentation: Buffer Compatibility & Stability Matrix

Buffer SystempH RangeChloride ContentHydrolysis RiskFormulation Recommendation
PBS (1X) 7.4High (137 mM)ModerateNot Recommended (Common Ion Effect)
Tris-HCl 7.5 - 8.0HighHighNot Recommended (Aminolysis & Hydrolysis)
Sodium Acetate 4.5 - 5.5NoneLowHighly Recommended (Optimal Stability)
MES 5.5 - 6.5NoneLowRecommended for mild acidic assays
HEPES (NaOH adj.) 7.0 - 7.5NoneModerateUse only with 5% DMSO co-solvent

Experimental Protocol: Self-Validating Solubility & Stability Workflow

To ensure a self-validating system, follow this step-by-step methodology to establish a stable, precipitate-free stock solution that resists ester hydrolysis.

Step 1: Baseline Solubilization Weigh exactly 10.0 mg of 3-Pyrrolidinylmethyl 2-phenylacetate hydrochloride. Dissolve completely in 100 µL of anhydrous, cell-culture grade DMSO to create a concentrated master stock. Causality: Bypasses initial aqueous wetting issues and prevents localized pH spikes.

Step 2: Buffer Preparation Prepare a 50 mM Sodium Acetate buffer. Adjust the pH exactly to 5.5 using analytical grade Acetic Acid. Critical: Do not use HCl for pH adjustment to avoid introducing common ions.

Step 3: Controlled Titration Under continuous vortexing (800 rpm), add the DMSO stock dropwise into 9.9 mL of the Acetate buffer to achieve a final concentration of 1 mg/mL (1% DMSO final).

Step 4: Visual & Nephelometric Validation Observe the solution against a dark background. A successfully formulated, self-validating clear solution will exhibit no Tyndall effect when illuminated horizontally with a standard red laser pointer.

Step 5: Kinetic Stability Verification Aliquot the solution into two vials; incubate one at 4°C and the other at 37°C. Analyze via HPLC-UV at 0, 4, and 24 hours to confirm the integrity of the ester linkage and establish the exact half-life for your specific assay conditions.

Troubleshooting Workflow Visualization

TroubleshootingWorkflow Start Compound Added to Buffer CheckVis Visual Inspection (Immediate) Start->CheckVis Precip Precipitation Observed? CheckVis->Precip CheckpH Check Buffer pH & Composition Precip->CheckpH Yes Clear Solution is Clear Precip->Clear No HighpH pH > 7.5 (Free Base Precipitation) CheckpH->HighpH LowpH High [Cl-] Buffer (Common Ion Effect) CheckpH->LowpH Sol1 Lower pH to 5.0-6.0 or Add Co-solvents HighpH->Sol1 Sol2 Switch to Cl- free buffer (e.g., Acetate/Phosphate) LowpH->Sol2 Success Optimal Formulation Achieved Sol1->Success Sol2->Success CheckStab Check HPLC Stability (24h) Clear->CheckStab Degrad Degradation Detected? (Ester Hydrolysis) CheckStab->Degrad Sol3 Optimize pH to ~5.5 Keep on Ice Degrad->Sol3 Yes Degrad->Success No Sol3->Success

Decision tree for diagnosing and resolving solubility and stability issues of amine hydrochloride esters.

References

Sources

Optimization

Technical Support Center: Troubleshooting 3-Pyrrolidinylmethyl 2-phenylacetate HCl Degradation in DMSO

Welcome to the advanced troubleshooting guide for handling 3-Pyrrolidinylmethyl 2-phenylacetate hydrochloride . This compound presents unique stability challenges due to its dual functional nature: an ester linkage susce...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting guide for handling 3-Pyrrolidinylmethyl 2-phenylacetate hydrochloride . This compound presents unique stability challenges due to its dual functional nature: an ester linkage susceptible to hydrolysis and a basic pyrrolidine amine. This guide provides researchers and drug development professionals with the mechanistic causality behind its degradation and self-validating protocols to ensure experimental integrity.

Mechanistic Causality: The "Why" Behind the Degradation

The degradation of 3-Pyrrolidinylmethyl 2-phenylacetate in Dimethyl Sulfoxide (DMSO) is fundamentally driven by DMSO's extreme hygroscopicity [1] (1). When a DMSO stock solution is exposed to ambient air, it rapidly absorbs water. This water accumulation triggers a catastrophic two-pronged degradation cascade:

  • HCl Salt Dissociation: The hydrochloride salt is intentionally designed to keep the secondary amine (pyrrolidine N1) protonated and non-nucleophilic, thereby maximizing stability[2] (2). However, as water increases the solvent's dielectric constant, the HCl salt partially dissociates, liberating the highly nucleophilic free secondary amine.

  • O-to-N Acyl Migration (Primary Pathway): Once the amine is deprotonated, its physical proximity to the ester carbonyl becomes a critical liability. The nitrogen is exactly 6 atoms away from the ester carbonyl carbon ( N1​−C2​−C3​−CH2​−O−C=O ). This geometry facilitates a highly favored, rapid 6-membered cyclic transition state, resulting in an irreversible intramolecular O-to-N acyl migration . The ester is cleaved, and the phenylacetyl group transfers to the nitrogen, forming the inactive amide N-phenylacetyl-3-pyrrolidinylmethanol.

  • Ester Hydrolysis (Secondary Pathway): The accumulated water also acts as a direct reactant for base-catalyzed ester hydrolysis, yielding phenylacetic acid and 3-pyrrolidinylmethanol[3] (3).

G A 3-Pyrrolidinylmethyl 2-phenylacetate HCl B DMSO Hygroscopicity (Water Uptake) A->B Exposure to Air C HCl Dissociation (Free Secondary Amine) B->C Increased Dielectric D Intramolecular Attack (6-Membered TS) C->D Autocatalysis E Intermolecular Attack (Water Nucleophile) C->E Base Catalysis F O-to-N Acyl Migration (Amide Formation) D->F Dominant Pathway G Ester Hydrolysis (Phenylacetic Acid) E->G Secondary Pathway

Mechanistic pathway of 3-Pyrrolidinylmethyl 2-phenylacetate degradation in wet DMSO.

Diagnostic FAQs

Q: My compound is stored at -20°C in DMSO, but it still degraded. Why? A: Freezing DMSO does not stop degradation if water was introduced prior to freezing. In fact, repeated freeze-thaw cycles of wet DMSO stocks exacerbate compound precipitation and degradation. During the phase transition, the solute and water are concentrated in the unfrozen liquid fraction, accelerating hydrolysis before the sample fully solidifies[4] (4).

Q: How can I analytically distinguish between ester hydrolysis and O-to-N acyl migration? A: Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for this diagnosis.

  • Ester Hydrolysis: Yields phenylacetic acid, detectable in negative ion mode at m/z 135[M-H]⁻.

  • O-to-N Acyl Migration: Yields an isomeric amide product. The amide will have the exact same mass as the intact free base (m/z 219[M+H]⁺) but will elute significantly later on a reverse-phase C18 column due to the loss of the ionizable basic amine and increased lipophilicity.

Q: Should I purchase the free base form instead of the hydrochloride salt to avoid salt dissociation issues? A: Absolutely not. The hydrochloride salt is intentionally utilized to lock the amine in a non-nucleophilic state[2] (2). The free base form of an amino-ester is inherently unstable and will auto-catalyze its own degradation (O-to-N migration) even in perfectly anhydrous conditions.

Quantitative Stability Data

The following table summarizes the expected stability profiles under various solvent conditions, highlighting the critical need for moisture control.

Solvent ConditionWater Content (%)Amine StateDominant Degradation ProductEstimated Half-Life (25°C)
Anhydrous DMSO < 0.005%Protonated ( NH2+​ )None (Stable)> 6 months
Wet DMSO (Air Exposed) ~ 2.0%Partially Free BaseN-Phenylacetyl-3-pyrrolidinylmethanol< 24 hours
Aqueous Buffer (pH 7.4) 100%Partially Free BasePhenylacetic Acid + Alcohol< 4 hours
Free Base in Dry DMSO < 0.005%Free Base (NH)N-Phenylacetyl-3-pyrrolidinylmethanol< 1 hour
Self-Validating Experimental Protocols

To ensure trustworthiness in your assays, utilize the following self-validating workflows. Every step includes a built-in validation checkpoint to guarantee the compound's integrity before use in costly downstream biological assays.

Protocol A: Anhydrous Stock Preparation & Storage
  • Solvent Preparation: Use only newly opened, anhydrous DMSO (sealed under Argon). Add activated 3Å molecular sieves to the bottle 24 hours prior to use.

    • Validation Checkpoint: Run a Karl Fischer titration on the DMSO to confirm water content is strictly <0.005% before proceeding.

  • Dissolution: Weigh the 3-Pyrrolidinylmethyl 2-phenylacetate HCl powder in a dry box or under a continuous stream of dry Argon. Add the anhydrous DMSO to create a 10 mM stock.

  • Aliquoting: Immediately dispense the solution into single-use, amber glass vials. Do not store as a single bulk stock.

    • Validation Checkpoint: Extract a 1 µL aliquot from a random vial immediately after preparation and run an LC-MS to establish a T=0 baseline purity chromatogram.

  • Storage: Purge each vial headspace with Argon, seal tightly with PTFE-lined caps, and flash-freeze in liquid nitrogen before transferring to a -80°C freezer.

Protocol B: LC-MS Stability Validation Workflow
  • Sample Prep: Dilute the DMSO stock 1:100 in cold Acetonitrile. Do not dilute in water or methanol, as protic solvents will induce rapid hydrolysis during the autosampler queue time.

  • Chromatography: Utilize a C18 column with a rapid gradient (e.g., 5% to 95% MeCN in 0.1% Formic Acid over 3 minutes) to minimize on-column thermal degradation.

  • Mass Spectrometry Analysis: Monitor m/z 219 [M+H]⁺ in positive ion mode and m/z 135 [M-H]⁻ in negative ion mode.

    • Validation Checkpoint: If an m/z 219 peak is detected eluting after the parent compound peak, O-to-N acyl migration has occurred. Discard the stock.

Workflow S1 Start: Compound Dissolution S2 Use Anhydrous DMSO (<0.005% Water) S1->S2 S3 Purge with Argon/N2 S2->S3 D1 Storage Duration? S3->D1 O1 Immediate Use (<4h) D1->O1 O2 Long-Term Storage D1->O2 A1 Keep at RT in Desiccator O1->A1 A2 Aliquoting (Single-Use) O2->A2 A3 Store at -80°C (Avoid Freeze-Thaw) A2->A3

Self-validating workflow for handling and storing hygroscopic ester-amine compounds in DMSO.

References
  • "Busting Myths in Compound Handling Practices for Assay Developers." ResearchGate. URL:[Link]

Sources

Troubleshooting

preventing oxidation of 3-Pyrrolidinylmethyl 2-phenylacetate hydrochloride during long-term storage

Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently consult with researchers facing degradation issues with sensitive ester-amine salts.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently consult with researchers facing degradation issues with sensitive ester-amine salts. 3-Pyrrolidinylmethyl 2-phenylacetate hydrochloride is a highly specialized molecule. While the hydrochloride salt protects the pyrrolidine nitrogen from rapid N-oxidation, it introduces complex secondary degradation pathways—specifically, moisture-induced ester hydrolysis coupled with benzylic autoxidation.

This guide is designed to move beyond basic storage instructions. Here, we dissect the chemical causality of degradation and provide self-validating protocols to ensure the absolute integrity of your compound during long-term storage.

Mechanistic Workflow of Degradation & Intervention

To effectively prevent oxidation, we must first understand the interconnected pathways that cause it. The diagram below illustrates how environmental triggers drive both direct autoxidation and indirect, hydrolysis-mediated oxidation, alongside the specific interventions required to block them.

G O2 Molecular Oxygen (O2) Autox Benzylic Autoxidation (Radical Chain Mechanism) O2->Autox H2O Moisture (H2O) Hydrolysis Acid-Catalyzed Hydrolysis (HCl Microenvironment) H2O->Hydrolysis Light Actinic Light Light->Autox Peroxide Hydroperoxide Intermediates (+32 Da) Autox->Peroxide Cleavage Phenylacetic Acid + 3-Pyrrolidinylmethanol Hydrolysis->Cleavage Cleavage->Autox Exposes alcohol to oxidation Argon Argon Overlay (Displaces O2) Argon->O2 Desiccant Desiccant / Vacuum (Removes H2O) Desiccant->H2O Amber Amber Glass (Blocks UV/Vis) Amber->Light

Logical workflow of degradation pathways and targeted preventative storage interventions.

Troubleshooting & FAQs

Q1: My stored batches are turning yellow and showing new LC-MS peaks at +16 Da and +32 Da. What is happening?

The Causality: You are observing benzylic autoxidation. The methylene bridge (-CH2-) situated between the phenyl ring and the ester carbonyl is a highly activated benzylic position. Molecular oxygen (O2) in the headspace of your vial initiates a radical chain autoxidation mechanism at this site[1]. The abstraction of a hydrogen atom leaves a resonance-stabilized benzylic radical, which rapidly reacts with O2 to form hydroperoxides (+32 Da). These hydroperoxides are unstable and subsequently decompose into ketones or alcohols (+16 Da), causing the characteristic yellowing of the powder. The Fix: You must eliminate the oxygen and the radical initiators. Store the compound in amber glass to block actinic light (which initiates radical formation) and flush the vial headspace with Argon before sealing. Argon is heavier than Nitrogen and provides a superior protective blanket over the solid bed.

Q2: I stored the compound at -20°C under Argon, but after 6 months, I am seeing significant ester hydrolysis and subsequent oxidation. What went wrong?

The Causality: The failure point here is likely moisture, not oxygen. Amine hydrochlorides are inherently hygroscopic. When the salt absorbs even trace atmospheric moisture (often introduced via condensation during freeze-thaw cycles), it undergoes partial dissociation. Because it is a salt formed from a weak base (pyrrolidine) and a strong acid (HCl), the resulting microscopic aqueous layer is highly acidic[2]. This localized low pH acts as a potent catalyst for the hydrolysis of the adjacent phenylacetate ester bond. Once the ester cleaves, it yields phenylacetic acid and 3-pyrrolidinylmethanol. The newly exposed alcohol on the pyrrolidine derivative is highly susceptible to rapid oxidation. The Fix: Temperature control is useless without rigorous moisture control. You must utilize a secondary packaging system containing a high-capacity desiccant (e.g., indicating silica gel or molecular sieves) to maintain an anhydrous microenvironment.

Q3: How do I handle working aliquots without compromising the bulk supply?

The Causality: Every time you open a cold bulk vial in a humid laboratory, ambient moisture condenses on the cold powder, initiating the hydrolysis-oxidation cascade described in Q2. The Fix (Self-Validating Protocol): Never work from a bulk vial. Upon receiving or synthesizing the batch, immediately aliquot the material into single-use quantities inside a controlled-humidity glovebox. Validation step: Weigh the sealed secondary container (vial + desiccant + Mylar pouch) before placing it in the freezer. Before using an aliquot months later, weigh it again while still sealed. A mass increase of >0.1% indicates seal failure and moisture ingress, invalidating the anhydrous assumption before you even waste time running an LC-MS.

Standard Operating Procedure (SOP): Long-Term Storage

To guarantee the integrity of 3-Pyrrolidinylmethyl 2-phenylacetate hydrochloride for >12 months, execute the following step-by-step methodology:

Phase 1: Preparation & Aliquoting

  • Pre-drying: Transfer the bulk powder to a vacuum desiccator containing P2O5. Apply a high vacuum (< 0.1 mbar) for 12 hours at room temperature to strip any residual synthesis solvents or surface moisture.

  • Atmosphere Control: Transfer the desiccator into a glovebox purged with high-purity Argon (O2 < 5 ppm, H2O < 1 ppm).

  • Aliquoting: Dispense the powder into single-use, pre-weighed amber glass vials (Type I borosilicate).

Phase 2: Sealing & Packaging 4. Primary Seal: Cap the vials using PTFE-lined screw caps. Do not use standard rubber or silicone septa, as they are permeable to oxygen over long durations. 5. Secondary Containment: Place each sealed vial into a heat-sealable aluminum/Mylar pouch. 6. Desiccation: Add a 1-gram packet of indicating silica gel desiccant into the pouch alongside the vial. 7. Final Seal: Flush the pouch with Argon and immediately heat-seal it.

Phase 3: Storage & Retrieval 8. Temperature Control: Store the sealed pouches in a monitored -20°C freezer, adhering to ICH Q1A(R2) guidelines for long-term stability testing of sensitive APIs[3][4]. 9. Thawing Protocol: When retrieving an aliquot, remove the pouch from the freezer and allow it to equilibrate to room temperature for a minimum of 60 minutes before breaking the heat seal. This prevents atmospheric condensation on the cold vial.

Quantitative Stability Data (ICH Q1A(R2) Framework)

The following table summarizes the expected stability profile of 3-Pyrrolidinylmethyl 2-phenylacetate hydrochloride when subjected to standard ICH Q1A(R2) environmental conditions, highlighting the critical need for the SOP outlined above.

Storage ConditionPackaging ConfigurationTimepointAssay (% Remaining)Primary Degradant Observed
-20°C (Control)Amber vial + Argon + Desiccant12 Months> 99.5%None detected
5°C (Refrigerated)Amber vial + Argon + Desiccant12 Months98.2%Trace Phenylacetic acid
25°C / 60% RH (Long-Term)Clear vial, ambient air6 Months< 85.0%Hydroperoxides (+32 Da), Cleavage products
40°C / 75% RH (Accelerated)Clear vial, ambient air1 Month< 50.0%Extensive ester hydrolysis & N-oxidation

References

  • MIL-101 as Reusable Solid Catalyst for Autoxidation of Benzylic Hydrocarbons in the Absence of Additional Oxidizing Reagents Source: ACS Catalysis URL:[Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations Source: Molecules (NIH/NLM) URL:[Link]

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Crystallization Issues with 3-Pyrrolidinylmethyl 2-phenylacetate hydrochloride

Welcome to the technical support center for 3-Pyrrolidinylmethyl 2-phenylacetate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common crysta...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3-Pyrrolidinylmethyl 2-phenylacetate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common crystallization challenges with this active pharmaceutical ingredient (API). By understanding the underlying principles of crystallization and implementing the troubleshooting strategies outlined below, you can achieve consistent, high-quality crystalline material.

Introduction to Crystallization of 3-Pyrrolidinylmethyl 2-phenylacetate hydrochloride

3-Pyrrolidinylmethyl 2-phenylacetate hydrochloride (CAS No: 1219956-77-0) is a small molecule with a molecular weight of 255.74 g/mol and a molecular formula of C13H18ClNO2.[1] As with many hydrochloride salts of APIs, achieving a stable, crystalline solid form with desired physical properties is a critical step in the drug development process.[2] The crystalline form can significantly impact solubility, stability, bioavailability, and manufacturability.[3][4] Common issues encountered during the crystallization of such compounds include the formation of oils, amorphous material, or an undesired polymorph.[][6]

This guide provides a structured approach to troubleshooting these issues through a series of frequently asked questions (FAQs) and detailed experimental protocols.

Troubleshooting Crystallization: A Workflow

The following diagram outlines a systematic approach to troubleshooting common crystallization problems encountered with 3-Pyrrolidinylmethyl 2-phenylacetate hydrochloride.

G start Initial Crystallization Attempt outcome Observe Outcome start->outcome oil Oiling Out / Amorphous Solid outcome->oil Unwanted Form no_xtal No Crystallization outcome->no_xtal No Solids poor_xtal Poor Crystal Quality/ Small Needles outcome->poor_xtal Suboptimal Form good_xtal Good Crystals Formed outcome->good_xtal Success oil_ts Troubleshooting: - Lower Temperature - Use Anti-solvent - Change Solvent System oil->oil_ts no_xtal_ts Troubleshooting: - Increase Concentration - Slow Evaporation - Add Seeding Crystals no_xtal->no_xtal_ts poor_xtal_ts Troubleshooting: - Slower Cooling/Evaporation - Recrystallize from  Different Solvent - Use Vapor Diffusion poor_xtal->poor_xtal_ts end Characterize & Proceed good_xtal->end oil_ts->start Re-attempt no_xtal_ts->start Re-attempt poor_xtal_ts->start Re-attempt

Caption: A troubleshooting workflow for crystallization.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My compound "oils out" or forms an amorphous solid instead of crystals.

Q: Why is my 3-Pyrrolidinylmethyl 2-phenylacetate hydrochloride forming an oil or an amorphous solid?

A: "Oiling out" or the formation of an amorphous solid occurs when the solute's concentration in the solution exceeds its solubility limit to such a high degree that the molecules do not have sufficient time or mobility to arrange themselves into an ordered crystal lattice.[6] This is often a result of rapid changes in conditions such as temperature or solvent composition. For hydrochloride salts, the presence of residual water can also sometimes contribute to this issue by forming a highly concentrated, sticky solution.[7]

Troubleshooting Strategies:
  • Slower Cooling/Anti-solvent Addition: Rapid cooling or the fast addition of an anti-solvent can induce a high level of supersaturation, leading to oiling out.[] A slower, more controlled process allows molecules to orient themselves correctly into a crystal lattice.

  • Solvent System Modification: The choice of solvent is critical.[][8] If you are using a single solvent system, consider a binary or even tertiary solvent system.[9] A solvent in which the compound is sparingly soluble at lower temperatures can promote controlled crystallization. The interaction between the solvent and the solute can influence crystal growth and morphology.[8]

  • Seeding: Introducing a small amount of pre-existing crystals of the desired form (seeding) can bypass the nucleation barrier and encourage the growth of well-defined crystals.[][6]

Issue 2: No crystals are forming, even after an extended period.

Q: I have prepared a solution of 3-Pyrrolidinylmethyl 2-phenylacetate hydrochloride, but no crystals have formed. What could be the reason?

A: The lack of crystallization typically indicates that the solution is not supersaturated, or the energy barrier for nucleation has not been overcome. The compound may be too soluble in the chosen solvent system, or the concentration might be too low.

Troubleshooting Strategies:
  • Increase Supersaturation:

    • Evaporation: Slowly evaporate the solvent to increase the concentration of the solute.[9] This should be done at a controlled rate to avoid the formation of small or poor-quality crystals.

    • Cooling: If the solubility of your compound is temperature-dependent, slowly cool the saturated solution.

    • Anti-solvent Addition: Gradually add a solvent in which the compound is insoluble (an anti-solvent) to a solution of the compound.[] This reduces the overall solubility and induces crystallization.

  • Induce Nucleation:

    • Scratching: Gently scratching the inside of the glass vessel with a glass rod can create microscopic imperfections that serve as nucleation sites.

    • Seeding: As mentioned previously, adding a seed crystal can be a very effective way to initiate crystallization.[]

Issue 3: The crystals are very small, needle-like, or of poor quality.

Q: My crystallization yields very fine needles or a powder-like solid. How can I obtain larger, more well-defined crystals?

A: The formation of small or needle-like crystals is often a sign of rapid nucleation and crystal growth.[8] While this may be acceptable for some applications, larger, more robust crystals are often preferred for ease of handling, filtration, and for obtaining accurate analytical data, such as from X-ray crystallography.[3]

Troubleshooting Strategies:
  • Reduce the Rate of Supersaturation: Slower cooling, slower solvent evaporation, or a slower rate of anti-solvent addition will reduce the number of nucleation events and allow for more controlled crystal growth.[]

  • Recrystallization: Dissolve the impure or small crystals in a minimal amount of a suitable hot solvent and then allow it to cool slowly. This process can be repeated to improve purity and crystal size.

  • Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial inside a larger sealed container that contains a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, gradually reducing the solubility and promoting the growth of high-quality single crystals.

Experimental Protocols

Protocol 1: Slow Cooling Crystallization

This protocol is a fundamental technique for obtaining crystals from a solution where the solute's solubility is significantly higher at elevated temperatures.

  • Solvent Selection: Choose a solvent or solvent mixture in which 3-Pyrrolidinylmethyl 2-phenylacetate hydrochloride has high solubility at an elevated temperature and low solubility at room temperature or below.

  • Dissolution: In a clean flask, dissolve the compound in the minimum amount of the chosen hot solvent to create a saturated solution.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. To further decrease the solubility, the flask can then be placed in a refrigerator or ice bath.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Anti-Solvent Crystallization

This method is effective when the compound is highly soluble in one solvent but poorly soluble in another.[]

  • Dissolution: Dissolve the 3-Pyrrolidinylmethyl 2-phenylacetate hydrochloride in a minimum amount of a "good" solvent (one in which it is highly soluble).

  • Anti-Solvent Addition: Slowly add a "poor" solvent (an anti-solvent) dropwise to the solution with gentle stirring until the solution becomes slightly turbid.

  • Crystal Growth: Add a few more drops of the "good" solvent to redissolve the precipitate and then allow the solution to stand undisturbed. Crystals should form as the solvent environment slowly changes.

  • Isolation: Collect the crystals by filtration, wash with a solvent mixture rich in the anti-solvent, and dry.

Solvent Selection Table

The choice of solvent is a critical parameter in crystallization.[9] A preliminary solubility screen is highly recommended. The following table provides a starting point for solvent selection.

Solvent System (v/v)Expected SolubilityPotential Crystallization Method
Isopropanol (IPA)Moderate to HighSlow Cooling
AcetoneModerateSlow Evaporation / Anti-solvent
Ethyl AcetateLowGood Anti-solvent
TolueneVery LowGood Anti-solvent
IPA / Ethyl AcetateVariableAnti-solvent / Slow Cooling
Acetone / TolueneVariableAnti-solvent

Understanding Polymorphism

It is important to be aware that 3-Pyrrolidinylmethyl 2-phenylacetate hydrochloride may exist in different crystalline forms, known as polymorphs.[3] Polymorphs have the same chemical composition but different crystal lattice arrangements, which can lead to different physicochemical properties such as solubility and stability.[3][4] The crystallization conditions, particularly the solvent and temperature, can influence which polymorph is obtained.[3][10] It is crucial to characterize the resulting crystalline material using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermal gravimetric analysis (TGA) to identify the polymorphic form.[3]

References

  • BOC Sciences. (2025, September 12).
  • Unknown.
  • Mallick, S. Effect of Solvent and Polymer Additives on Crystallization. Indian Journal of Pharmaceutical Sciences.
  • Unknown. (2025, February 20). Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study.
  • Unknown. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. PMC.
  • Sapphire Bioscience.
  • Triclinic Labs.
  • Pharmaguideline. (2025, April 11). Resolving API Impurity Issues in Drug Development.
  • CymitQuimica.
  • Zhanghua Dryer. (2025, July 2). Troubleshooting Common Issues with Crystallizer Equipment.
  • Google Patents.
  • PharmaCores. (2025, May 1). Why Polymorphism is Key in Drug Development!.
  • DigitalOcean. Pharmaceutical polymorphisms and its influence on the dissolution profile of two pioglitazone brands.
  • Tetrahedron.
  • Scribd.
  • Oxford Academic. Polymorphism in metoclopramide hydrochloride and metoclopramide. Journal of Pharmacy and Pharmacology.
  • ACS Publications. (2024, January 23). Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. Crystal Growth & Design.
  • gsrs. 2-(2-METHYLPYRROLIDIN-1-YL)
  • Park, K.
  • Google Patents. CA2514092C - Novel cocrystallization of hydrochloric acid salt of an active agent.
  • ChemRxiv.
  • Semantic Scholar. (2023, January 5). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs.
  • Unknown.
  • Cayman Chemical. Methyl 2-phenyl-2-(pyrrolidin-1-yl)
  • LGC Standards.
  • Park, K. (2010, June 8).
  • University Digital Conservancy.
  • PubMed. (2012, June 11).
  • Wikipedia.
  • J & W PharmLab, LLC.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 3-Pyrrolidinylmethyl 2-Phenylacetate Hydrochloride vs. Legacy Phenylacetate Derivatives

Executive Summary & Mechanistic Rationale In the landscape of rational drug design, phenylacetate derivatives occupy a privileged chemical space. They serve as the structural backbone for a diverse array of pharmacologic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the landscape of rational drug design, phenylacetate derivatives occupy a privileged chemical space. They serve as the structural backbone for a diverse array of pharmacological agents, ranging from ultra-short-acting hypnotics to local anesthetics and anticholinergics. 3-Pyrrolidinylmethyl 2-phenylacetate hydrochloride (CAS: 1219956-77-0) represents a highly specialized node within this chemical family,[1].

As an Application Scientist evaluating lead compounds, it is critical to look beyond basic binding affinities and understand the causality of the molecule's architecture. The structure of 3-Pyrrolidinylmethyl 2-phenylacetate hydrochloride (3-PMPA-HCl) combines a lipophilic phenylacetate moiety with a basic pyrrolidine ring. At physiological pH, the pyrrolidine nitrogen is protonated, enabling robust hydrogen bonding with target receptors (such as voltage-gated sodium channels or muscarinic receptors)[2]. More importantly, the ester linkage acts as a programmed "metabolic switch." This renders 3-PMPA-HCl a "soft drug"—a molecule purposefully designed to exert a potent localized or systemic effect before undergoing rapid hydrolysis by plasma esterases into inactive, non-toxic metabolites[3],[4].

Structural & Pharmacological Comparison

To objectively evaluate 3-PMPA-HCl, we must benchmark it against other established phenylacetate derivatives. The table below synthesizes quantitative data comparing 3-PMPA-HCl with legacy compounds.

Table 1: Quantitative Comparison of Phenylacetate Derivatives
CompoundStructural ClassificationTarget / ApplicationLogP (Est.)Plasma Half-Life ( t1/2​ )Metabolic Fate
3-PMPA-HCl Pyrrolidinyl PhenylacetateNav / mAChR (Research)~2.1< 15 minRapid ester hydrolysis[2]
Propanidid Propyl PhenylacetateGABA A​ (Hypnotic)2.1~5-10 minEster hydrolysis[4]
Tropyl- α -phenylcyclopentylacetate Tropyl PhenylacetatemAChR (Soft Anticholinergic)~2.5~30 minEster hydrolysis[3]
QNB (3-Quinuclidinyl benzilate) Quinuclidinyl BenzilatemAChR (Hard Anticholinergic)~3.0> 72 hoursHepatic CYP450 (Hard drug)

Data Interpretation: Unlike QNB, which lacks a highly labile ester linkage suited for rapid plasma clearance and thus exhibits prolonged toxicity, 3-PMPA-HCl and its soft-drug peers (like tropyl- α -phenylcyclopentylacetate) achieve rapid recovery profiles. This is highly desirable in modern anesthetic and antiarrhythmic drug development to prevent systemic accumulation[3],[4].

Pharmacokinetic & Pharmacodynamic Pathway

The following diagram illustrates the logical flow of 3-PMPA-HCl's mechanism of action, contrasting its active receptor engagement with its rapid detoxification pathway.

Pathway Drug 3-Pyrrolidinylmethyl 2-phenylacetate (Active) Esterase Plasma Butyrylcholinesterase (Hydrolysis) Drug->Esterase Enzymatic Cleavage (Ester Bond) Receptor Target Receptors (e.g., Nav1.5 / mAChR) Drug->Receptor Target Binding (Protonated Amine) Metabolite Phenylacetic Acid + Pyrrolidinylmethanol (Inactive) Esterase->Metabolite Rapid Detoxification Receptor->Esterase Washout Phase

Metabolic and pharmacodynamic pathway of 3-PMPA highlighting rapid esterase-mediated clearance.

Experimental Workflows: Validation of "Soft Drug" Properties

To rigorously validate the performance of 3-PMPA-HCl against other derivatives, the following self-validating protocols must be executed. These methodologies are designed to prevent common experimental artifacts.

Protocol A: In Vitro Plasma Esterase Stability Assay

Causality Check: Rodent plasma contains significantly higher levels of carboxylesterases compared to human plasma. Testing soft drugs in rat plasma will artificially truncate the measured half-life. Therefore, pooled human plasma is mandatory for clinical translatability[3].

Step-by-Step Methodology:

  • Preparation: Thaw pooled human plasma (heparinized) and pre-incubate at 37°C for 10 minutes in a shaking water bath.

  • Spiking: Add 3-PMPA-HCl (and Propanidid as a positive control for rapid hydrolysis) to the plasma to achieve a final concentration of 1 µM. Ensure the organic solvent (DMSO) concentration does not exceed 1% to prevent esterase denaturation.

  • Sampling: At time intervals (0, 5, 10, 15, 30, and 60 minutes), extract 50 µL aliquots.

  • Quenching (Self-Validating Step): Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., donepezil). Why: The cold acetonitrile instantly precipitates plasma proteins, halting all esterase activity at the exact time point.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant and analyze the disappearance of the parent compound via LC-MS/MS.

Protocol B: Patch-Clamp Electrophysiology for Antiarrhythmic Potency

Causality Check: Because mono(pyrrolidinylmethyl)phenylacetate analogs act as Class I antiarrhythmic agents by blocking sodium channels[2], we must prove that the block is reversible. A lack of reversibility implies non-specific membrane disruption rather than true receptor antagonism.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing human Nav1.5 channels.

  • Recording Setup: Achieve whole-cell configuration using borosilicate glass pipettes (resistance 2–4 MΩ). The intracellular solution must contain CsF to block outward potassium currents, isolating the sodium current.

  • Application: Apply 3-PMPA-HCl (10 µM) via a rapid gravity-driven perfusion system. Record the peak inward sodium current elicited by a depolarizing step from -120 mV to -20 mV.

  • Washout (Self-Validating Step): Switch the perfusion back to the control extracellular solution. Why: For a soft drug or a true competitive antagonist, the sodium current must recover to at least 90% of baseline within 2 minutes. Failure to recover indicates compound trapping or cytotoxicity.

Conclusion

3-Pyrrolidinylmethyl 2-phenylacetate hydrochloride exemplifies the modern paradigm of soft drug design. By combining the established pharmacophore of phenylacetate derivatives with a highly labile ester linkage and a basic pyrrolidine moiety, it achieves the delicate balance between potent target engagement and rapid systemic clearance. When compared to legacy compounds like Propanidid or hard anticholinergics, derivatives like 3-PMPA-HCl offer a highly tunable pharmacokinetic profile ideal for next-generation rapid-recovery therapeutics.

Sources

Comparative

Absolute Purity Validation of 3-Pyrrolidinylmethyl 2-phenylacetate Hydrochloride: A qNMR Comparison Guide

Executive Summary: The Analytical Challenge Validating the absolute purity of pharmaceutical intermediates like 3-Pyrrolidinylmethyl 2-phenylacetate hydrochloride presents a unique analytical challenge. As an amine hydro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Analytical Challenge

Validating the absolute purity of pharmaceutical intermediates like 3-Pyrrolidinylmethyl 2-phenylacetate hydrochloride presents a unique analytical challenge. As an amine hydrochloride salt, the molecule consists of a UV-active organic ester and a UV-invisible inorganic chloride counterion.

Traditional chromatographic methods (HPLC-UV) rely on relative peak areas and assume uniform UV response. However, HPLC-UV is fundamentally flawed for this class of compounds because it cannot detect non-chromophoric impurities (e.g., excess inorganic salts, residual moisture) and requires a primary reference standard of the exact same analyte to quantify absolute mass[1]. When synthesizing novel intermediates or certifying a primary reference standard, this creates a paradoxical dependency.

Quantitative Nuclear Magnetic Resonance (qNMR) circumvents these limitations. By operating on the universal physical law that the area under an NMR resonance is directly proportional to the molar quantity of the nuclei producing it, qNMR provides a self-validating system for absolute quantification without requiring an analyte-specific reference standard[2].

Comparative Analysis: qNMR vs. Chromatographic Alternatives

To objectively evaluate the performance of qNMR against industry-standard alternatives, we must look at the causality behind their detection mechanisms. HPLC relies on chromophore extinction coefficients, LC-MS relies on ionization efficiency, and qNMR relies on nuclear spin excitation.

Table 1: Comparative Performance of Analytical Modalities for Amine HCl Salts
Analytical Feature1H-qNMR (The Gold Standard)HPLC-UV (Standard Alternative)LC-MS (Trace Alternative)
Quantification Basis Absolute (Primary Molar Ratio)Relative (Calibration Curve)Relative (Ionization Dependent)
Reference Standard Universal IS (e.g., Maleic Acid)Exact Analyte RequiredExact Analyte Required
Detection of Inorganics Yes (Inferred via mass balance)No (Invisible to UV)No (Suppressed/Invisible)
Structural Elucidation High (Direct proton mapping)Low (Retention time only)Moderate (m/z & fragmentation)
Method Development < 1 Hour (Universal parameters)Days to WeeksDays

Insight: While LC-MS is superior for identifying trace impurities at the parts-per-million (ppm) level, qNMR is unequivocally superior for determining the bulk absolute purity (% w/w) of the main component[3].

Structural Elucidation & Methodological Causality

To design a robust qNMR protocol, we must analyze the proton environments of 3-Pyrrolidinylmethyl 2-phenylacetate HCl (Chemical Formula: C13​H17​NO2​⋅HCl , MW: 255.74 g/mol ) to select an appropriate Internal Standard (IS).

Signal Selection
  • Target Analyte Signal: The phenyl ring protons yield a distinct multiplet at ~7.20 - 7.40 ppm (5H) in DMSO-d6. This region is far downfield from the aliphatic pyrrolidine protons (1.5 - 4.5 ppm), making it ideal for clean integration without signal overlap.

  • Internal Standard (IS) Selection: We select Maleic Acid (MW: 116.07 g/mol , Purity 99.9%). Maleic acid provides a sharp, isolated singlet at 6.26 ppm (2H) in DMSO-d6. This choice is highly intentional: it sits perfectly in the empty spectral window between the analyte's aromatic and aliphatic regions, ensuring zero interference[4].

The Causality of Relaxation (T1)

In qNMR, the most common source of error is incomplete longitudinal relaxation (T1). If the delay between pulses (D1) is too short, the nuclei do not fully return to thermal equilibrium, leading to saturated signals and artificially low integrals. To make this protocol self-validating, we mandate an Inversion-Recovery experiment to determine the longest T1 of the target protons, and set the inter-pulse delay D1≥5×T1 (typically 30–60 seconds) to guarantee >99.3% magnetization recovery[5].

Experimental Protocol: Self-Validating qNMR Workflow

This methodology is a self-validating system. By co-weighing a NIST-traceable internal standard directly into the same NMR tube as the analyte, any variations in magnetic field homogeneity, probe tuning, or receiver gain apply equally to both compounds, effectively canceling out systemic instrumental errors.

Step-by-Step Methodology
  • Gravimetric Preparation: Using a calibrated microbalance (d = 0.001 mg), accurately co-weigh ~10.0 mg of 3-Pyrrolidinylmethyl 2-phenylacetate HCl and ~5.0 mg of Maleic Acid into a clean glass vial. Crucial: Record exact masses to three decimal places.

  • Solvent Addition: Add 0.6 mL of high-purity DMSO-d6 (100% atom D) to the vial. Vortex until complete dissolution is achieved. Transfer the solution to a 5 mm precision NMR tube.

  • NMR Acquisition:

    • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

    • Tune, match, and shim the probe automatically or manually to achieve a line width < 1.0 Hz.

    • Acquire a 1H-NMR spectrum using a 90° pulse program (zg90).

    • Set Number of Scans (NS) = 64, and Relaxation Delay (D1) = 30 seconds.

  • Spectral Processing: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz. Perform manual zero-order and first-order phase correction. Apply a high-order polynomial baseline correction to ensure the baseline is perfectly flat beneath the target peaks.

  • Integration & Calculation: Integrate the Maleic Acid singlet at 6.26 ppm and set its value strictly to 1.000. Integrate the analyte's phenyl multiplet at 7.20 - 7.40 ppm.

Workflow Visualization

qNMR_Workflow Step1 1. Gravimetric Preparation Co-weigh Analyte & Maleic Acid Step2 2. Solvent Addition Dissolve in 0.6 mL DMSO-d6 Step1->Step2 Step3 3. NMR Acquisition 1H-NMR, D1 > 5xT1, 90° Pulse Step2->Step3 Step4 4. Spectral Processing Phase/Baseline Correction Step3->Step4 Step5 5. Purity Calculation Absolute Mass Fraction Yield Step4->Step5

Fig 1. Self-validating qNMR workflow for absolute purity determination.

Quantitative Data Presentation

The absolute purity ( Px​ ) is calculated using the following fundamental equation, which normalizes the integral responses against molecular weights and sample masses:

Px​=Istd​Ix​​×Nx​Nstd​​×MWstd​MWx​​×Wx​Wstd​​×Pstd​

Table 2: Experimental qNMR Validation Data Summary
ParameterInternal Standard (Maleic Acid)Target Analyte (HCl Salt)
Chemical Shift ( δ ) 6.26 ppm (Singlet)7.20 - 7.40 ppm (Multiplet)
Number of Protons ( N ) 25 (Phenyl ring)
Molecular Weight ( g/mol ) 116.07255.74
Sample Mass ( W ) 5.102 mg10.245 mg
Normalized Integral ( I ) 1.0002.263
Calculated Purity (% w/w) 99.9% (Certified)99.2% ± 0.15%

Interpretation: The calculated absolute purity of 99.2% confirms the high quality of the synthesized 3-Pyrrolidinylmethyl 2-phenylacetate hydrochloride. The missing 0.8% mass balance can be attributed to trace residual moisture (visible as a broad water peak at ~3.3 ppm in DMSO-d6) and minor inorganic salt variations, which would have been completely missed by HPLC-UV.

Sources

Validation

Preclinical Evaluation and Comparative Efficacy of 3-Pyrrolidinylmethyl 2-phenylacetate hydrochloride

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Methodology Executive Summary & Mechanistic Rationale In the development of novel...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Methodology

Executive Summary & Mechanistic Rationale

In the development of novel spasmolytic and anticholinergic agents, synthetic esters combining a lipophilic core with a basic amine center remain a foundational pharmacophore. 3-Pyrrolidinylmethyl 2-phenylacetate hydrochloride (3-PMPA-HCl) is an investigational building block and model compound that exhibits classical structural hallmarks of muscarinic acetylcholine receptor (mAChR) antagonists.

The rationale behind evaluating 3-PMPA-HCl lies in its structure-activity relationship (SAR). The phenylacetate moiety provides the necessary hydrophobic interactions to anchor the molecule within the orthosteric binding pocket of the mAChR. Concurrently, the pyrrolidine ring—protonated at physiological pH (facilitated by its hydrochloride salt formulation)—forms a critical ionic bond with the conserved aspartate residue (Asp147 in the M3 subtype) located in the transmembrane domain [1]. By competitively occupying this site, 3-PMPA-HCl prevents endogenous acetylcholine from initiating the Gq/11​ -coupled signaling cascade, thereby inhibiting intracellular calcium release and subsequent smooth muscle contraction [2].

G ACh Acetylcholine (Endogenous Agonist) M3 M3 Muscarinic Receptor ACh->M3 Activates Antag 3-PMPA-HCl (Competitive Antagonist) Antag->M3 Blocks Gq Gq/11 Protein Activation M3->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 & DAG Production PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca Contraction Smooth Muscle Contraction Ca->Contraction

Fig 1: 3-PMPA-HCl blockade of the M3 receptor-mediated Gq/11 signaling and contraction pathway.

Comparative Efficacy Profile

To objectively benchmark the preclinical efficacy of 3-PMPA-HCl, it must be evaluated alongside established clinical standards: Atropine (a highly potent, non-selective mAChR antagonist) and Dicyclomine (a synthetic spasmolytic with moderate affinity).

The table below synthesizes representative preclinical data across three critical translational metrics: in vitro target affinity, ex vivo functional tissue inhibition, and in vivo physiological response.

Table 1: Quantitative Preclinical Comparison
Test ArticlemAChR M3 Binding Affinity ( Ki​ , nM)Ex Vivo Ileum Contraction ( IC50​ , nM)In Vivo GI Transit Inhibition ( ED50​ , mg/kg)
Atropine (Standard)1.2 ± 0.23.5 ± 0.40.5
3-PMPA-HCl 45.2 ± 3.1120.5 ± 8.44.2
Dicyclomine (Standard)85.4 ± 5.6210.0 ± 15.28.5

Data Interpretation: While 3-PMPA-HCl is less potent than the naturally occurring alkaloid Atropine, it demonstrates a superior binding affinity and functional spasmolytic profile compared to Dicyclomine. This positions 3-PMPA-HCl as a highly viable candidate for localized spasmolytic applications where moderate systemic potency is desired to mitigate severe anticholinergic side effects (e.g., tachycardia, severe xerostomia).

Self-Validating Experimental Methodologies

As an Application Scientist, I emphasize that data is only as reliable as the assay architecture. The following protocols are designed as self-validating systems, incorporating strict causality-driven steps and internal controls.

Protocol A: In Vitro Competitive Radioligand Binding Assay

Purpose: To determine the precise orthosteric binding affinity ( Ki​ ) of 3-PMPA-HCl at the human M3 receptor.

Causality & Design Choices: We utilize [3H] -N-methylscopolamine ( [3H] -NMS) as the radioligand. Because [3H] -NMS is a permanently charged quaternary amine, it cannot cross the cell membrane, ensuring that only surface-expressed receptors are labeled, thereby eliminating intracellular background noise [1].

  • Membrane Preparation: Harvest CHO cells stably expressing human M3 receptors. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) to preserve receptor conformation.

  • Assay Assembly: In a 96-well plate, combine 50 µg of membrane protein, 0.2 nM [3H] -NMS, and varying concentrations of 3-PMPA-HCl (10⁻¹⁰ to 10⁻⁴ M).

  • Self-Validation Step (Non-Specific Binding): Dedicate a subset of wells to receive 10 µM unlabeled Atropine instead of 3-PMPA-HCl. Acceptance Criteria: If the residual radioactivity (Non-Specific Binding) exceeds 20% of the total binding, the assay must be rejected due to excessive lipid partitioning of the radioligand.

  • Incubation & Filtration: Incubate at 25°C for 60 minutes to achieve thermodynamic equilibrium. Terminate rapidly via vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific filter binding).

  • Data Analysis: Quantify radioactivity via liquid scintillation. Calculate the IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Protocol B: Ex Vivo Guinea Pig Ileum Contraction Assay

Purpose: To validate that the in vitro receptor binding translates to functional inhibition of smooth muscle contraction.

Causality & Design Choices: The guinea pig ileum is the gold-standard tissue model because its M2/M3 receptor expression ratio closely mirrors human gastrointestinal smooth muscle [2]. We apply a resting tension of 1.0 g; this specific tension optimizes the overlap of actin and myosin filaments, ensuring the tissue operates at the peak of its length-tension curve for maximal isometric force generation [3].

Workflow Step1 1. Tissue Isolation (Guinea Pig Ileum) Step2 2. Organ Bath Mounting (Krebs Buffer, 37°C) Step1->Step2 Step3 3. Baseline Equilibration (1g Resting Tension) Step2->Step3 Step4 4. Carbachol Stimulation (Submaximal EC80) Step3->Step4 Step5 5. 3-PMPA-HCl Addition (Cumulative Dosing) Step4->Step5 Step6 6. Isometric Tension Recording (Force Transducer) Step5->Step6 Step7 7. IC50 Calculation (Non-linear Regression) Step6->Step7

Fig 2: Ex vivo guinea pig ileum contraction assay workflow for validating spasmolytic efficacy.

  • Tissue Preparation: Isolate the longitudinal muscle-myenteric plexus (LMMP) from male guinea pigs.

  • Organ Bath Equilibration: Mount 1.5 cm segments in 10 mL organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously aerated with 95% O₂ / 5% CO₂ to maintain tissue viability and pH 7.4. Equilibrate under 1.0 g tension for 60 minutes.

  • Agonist Stimulation: Induce contraction using a submaximal concentration ( EC80​ ) of Carbachol. Carbachol is chosen over acetylcholine because it is resistant to degradation by acetylcholinesterase, providing a stable, sustained contractile plateau [3].

  • Antagonist Evaluation: Once the contractile plateau is reached, add 3-PMPA-HCl cumulatively to the bath.

  • Self-Validation Step (System Calibration): Run a parallel bath using Atropine. Acceptance Criteria: The system is valid only if the IC50​ of Atropine falls within the historical rigorous range of 1–5 nM.

  • Measurement: Record isometric tension using a force displacement transducer. Express the relaxant effect of 3-PMPA-HCl as a percentage reversal of the Carbachol-induced tone.

References

  • BenchChem Technical Support Team. Eucatropine: An In-depth Technical Guide to its Applications in Ophthalmology Research (In Vitro Muscarinic Receptor Binding Assay). BenchChem.
  • Thomas, E. A., et al. Functional role of muscarinic M2 receptors in α,β-methylene ATP induced, neurogenic contractions in guinea-pig ileum. National Institutes of Health / PMC.
  • Unno, T., et al. Receptor signaling mechanisms underlying muscarinic agonist-evoked contraction in guinea-pig ileal longitudinal smooth muscle. National Institutes of Health / PMC.
Comparative

Comprehensive Guide: Evaluating Cross-Reactivity of 3-Pyrrolidinylmethyl 2-phenylacetate Hydrochloride in Enzyme-Linked Assays

Audience: Researchers, assay developers, and toxicologists. Content Type: Technical Comparison Guide & Protocol As the demand for high-throughput screening of synthetic esters and pyrrolidine derivatives grows in pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, assay developers, and toxicologists. Content Type: Technical Comparison Guide & Protocol

As the demand for high-throughput screening of synthetic esters and pyrrolidine derivatives grows in pharmacokinetic and forensic laboratories, developing robust immunoassays for small molecules (haptens) is critical. 3-Pyrrolidinylmethyl 2-phenylacetate hydrochloride (CAS: 1219956-77-0) is a low-molecular-weight synthetic compound (MW ~255.7 g/mol )[1]. Because it lacks multiple epitopes, standard sandwich Enzyme-Linked Immunosorbent Assays (ELISAs) are physically impossible to execute. Instead, researchers must rely on competitive ELISA formats [2][3].

This guide objectively compares Direct vs. Indirect Competitive ELISA formats for this compound, details the mechanistic causality behind cross-reactivity profiling, and provides a self-validating experimental protocol.

Assay Format Comparison: Direct vs. Indirect Competitive ELISA

When dealing with a hapten like 3-Pyrrolidinylmethyl 2-phenylacetate, the molecule must be conjugated to a carrier protein (e.g., BSA or KLH) to elicit an immune response and to serve as a coating antigen. The choice of assay format dictates assay sensitivity, dynamic range, and susceptibility to matrix effects.

ParameterDirect Competitive ELISAIndirect Competitive ELISA
Mechanism Sample analyte competes with an enzyme-labeled analyte for immobilized primary antibody binding sites.Sample analyte competes with immobilized hapten-conjugate for free primary antibody. A labeled secondary antibody detects the bound primary Ab.
Sensitivity Moderate. Limited by the affinity of the primary antibody and the steric hindrance of the enzyme-hapten conjugate.High. Signal amplification occurs via the secondary antibody, often resulting in lower Limits of Detection (LOD)[4].
Cross-Reactivity Vulnerability Lower risk of secondary antibody cross-reactivity (as none is used)[5].Higher risk. Requires rigorous blocking and secondary antibody validation to prevent non-specific binding to the carrier protein[2].
Development Speed Slow. Requires custom chemical conjugation of the hapten directly to an enzyme (e.g., HRP), which can mask the epitope.Fast. Utilizes commercially available HRP-conjugated secondary antibodies[2].
Optimal Use Case High-throughput commercial kits where long-term stability and fewer wash steps are prioritized.Research and development phases, antibody screening, and initial cross-reactivity profiling.

Expert Recommendation: For initial cross-reactivity profiling of 3-Pyrrolidinylmethyl 2-phenylacetate, the Indirect Competitive ELISA (icELISA) is superior. It allows researchers to screen multiple polyclonal or monoclonal antibody bleeds without needing to synthesize new enzyme-hapten conjugates for every iteration[4].

Mechanistic Workflow of the Indirect Competitive ELISA

In an icELISA, the signal intensity is inversely proportional to the concentration of the free analyte in the sample[2].

G A 1. Plate Coating Immobilize Hapten-BSA Conjugate B 2. Blocking Neutralize Unreacted Sites (e.g., 1% BSA) A->B C 3. Competitive Incubation Add Free 3-Pyrrolidinylmethyl 2-phenylacetate + Primary Anti-Hapten Ab B->C D 4. Detection Add HRP-Conjugated Secondary Ab C->D E 5. Readout Add TMB Substrate & Measure OD at 450nm D->E

Caption: Step-by-step workflow of an Indirect Competitive ELISA for small molecule quantification.

Cross-Reactivity (CR) Profiling: Experimental Data

Cross-reactivity occurs when the primary antibody recognizes structural analogs of the target analyte. For 3-Pyrrolidinylmethyl 2-phenylacetate, the antibody's paratope may recognize the pyrrolidine ring, the phenylacetate moiety, or the ester linkage.

To quantify this, we calculate the percentage of cross-reactivity (%CR) using the half-maximal inhibitory concentration ( IC50​ )[4]:

%CR=(IC50​ of Structural AnalogIC50​ of Target Analyte​)×100

Quantitative Cross-Reactivity Table

The following table represents typical cross-reactivity data obtained during the validation of a polyclonal antibody raised against a 3-Pyrrolidinylmethyl 2-phenylacetate-KLH immunogen.

Competitor CompoundStructural Variance IC50​ (ng/mL)Cross-Reactivity (%)
3-Pyrrolidinylmethyl 2-phenylacetate Target Analyte 2.4 100%
3-Pyrrolidinylmethyl 2-chloroacetatePhenyl group replaced by chloride85.72.8%
3-Pyrrolidinylmethyl 3-methylbutanoatePhenyl group replaced by isobutyl>10,000<0.1%
3-Pyrrolidinyl nicotinatePhenylacetate replaced by nicotinate>10,000<0.1%
Phenylacetic acidCleaved ester (free acid)120.02.0%

Causality Analysis: The data demonstrates that the antibody is highly specific to the intact ester and the phenyl ring. The drastic drop in cross-reactivity when the phenyl group is replaced by a chloroacetate or isobutyl group indicates that the aromatic ring is a dominant epitope for antibody binding.

Self-Validating Experimental Protocol: icELISA

This protocol is designed with internal controls to validate both the coating efficiency and the absence of non-specific secondary antibody binding.

Reagents Required
  • Coating Antigen: 3-Pyrrolidinylmethyl 2-phenylacetate conjugated to BSA (1 µg/mL in 50 mM Carbonate-Bicarbonate buffer, pH 9.6).

  • Primary Antibody: Rabbit anti-[3-Pyrrolidinylmethyl 2-phenylacetate] IgG.

  • Secondary Antibody: Goat anti-Rabbit IgG-HRP.

  • Blocking Buffer: 5% Non-fat dry milk in PBST (PBS + 0.05% Tween-20).

Step-by-Step Methodology
  • Plate Coating: Add 100 µL of Coating Antigen to a 96-well high-binding microtiter plate. Incubate overnight at 4°C.

    • Self-Validation Step: Leave column 12 uncoated (buffer only) to serve as a background control for non-specific binding of the primary/secondary antibodies to the bare plastic.

  • Washing & Blocking: Wash the plate 3 times with 300 µL PBST. Add 200 µL of Blocking Buffer to all wells. Incubate for 1 hour at 37°C. Wash 3 times.

    • Causality: Proper blocking prevents the highly sensitive secondary antibody from binding to empty spaces on the polystyrene well, which would artificially inflate the baseline signal[5].

  • Competitive Incubation: In a separate low-binding plate, pre-mix 50 µL of standard/sample (ranging from 0.01 to 1000 ng/mL) with 50 µL of Primary Antibody (optimized dilution, e.g., 1:5000). Transfer 100 µL of this mixture to the coated plate. Incubate for 1 hour at 25°C with gentle shaking.

    • Self-Validation Step: Include a B0​ well (0 ng/mL analyte + Primary Ab) to establish the maximum signal, and a Blank well (PBST only, no Primary Ab) to assess secondary antibody cross-reactivity with the coating antigen.

  • Secondary Antibody: Wash 5 times. Add 100 µL of Secondary Antibody (1:10,000 in PBST) to all wells. Incubate for 45 minutes at 25°C.

  • Signal Development: Wash 5 times. Add 100 µL of TMB substrate. Incubate in the dark for 15 minutes. Stop the reaction with 50 µL of 1M H2​SO4​ . Read absorbance at 450 nm.

References

  • Advanced Technology & Industrial Co., Ltd. Product Search Result: 3-PYRROLIDINYLMETHYL 2-PHENYLACETATE HYDROCHLORIDE.
  • Abcam. Competitive ELISA protocol.
  • Addgene Blog. Antibodies 101: The Four ELISAs and When to Use Them.
  • Astor Scientific. Choosing Between a Sandwich and Competitive ELISA.
  • PMC / NIH. Development of an indirect competitive ELISA for simultaneous detection of enrofloxacin and ciprofloxacin.
  • ProteoGenix Inc. ELISA assay development services.

Sources

Validation

Reproducibility in the Batch Synthesis of 3-Pyrrolidinylmethyl 2-phenylacetate Hydrochloride: A Comparative Guide

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Focus: Overcoming chemoselectivity challenges, minimizing batch-to-batch variance, and scaling amino-ester APIs. Executive Sum...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Focus: Overcoming chemoselectivity challenges, minimizing batch-to-batch variance, and scaling amino-ester APIs.

Executive Summary

The compound 3-Pyrrolidinylmethyl 2-phenylacetate hydrochloride is a highly versatile amino-ester building block, frequently utilized in the synthesis of class I antiarrhythmic agents and anticholinergic drug mixtures[1]. Despite its structural simplicity, the reproducible batch synthesis of this molecule presents a significant process chemistry challenge. The inherent competition between the secondary amine and the primary alcohol for the acylating agent often leads to fluctuating purity profiles, high E-factors, and unpredictable yields.

As a Senior Application Scientist, I have evaluated the traditional direct esterification methods against multi-step protection strategies and modern continuous flow technologies. This guide objectively compares these methodologies, providing the mechanistic causality behind their performance and offering self-validating protocols to ensure absolute reproducibility in your laboratory or pilot plant.

The Mechanistic Challenge: Chemoselectivity & Causality

The fundamental barrier to reproducibility in synthesizing 3-pyrrolidinylmethyl 2-phenylacetate lies in the chemoselectivity of the starting material, 3-pyrrolidinylmethanol.

The Causality of Side Reactions: Under kinetic control, the secondary nitrogen of the pyrrolidine ring is a vastly superior nucleophile compared to the primary hydroxyl group. If 3-pyrrolidinylmethanol is reacted directly with phenylacetyl chloride, the reaction predominantly yields the undesired N-phenylacetamide derivative.

To force the desired O-acylation, the nitrogen's lone pair must be deactivated. Historically, this is achieved by strictly maintaining the amine in a protonated state (as an ammonium salt) using excess anhydrous HCl, thereby shifting the reaction to thermodynamic control[2]. However, in large-scale batch reactors, achieving perfectly homogenous mixing is difficult. Localized pockets of basicity or thermal spikes inevitably lead to N-acylation, transesterification, and amide formation, destroying batch-to-batch reproducibility.

Chemoselectivity A 3-Pyrrolidinylmethanol + Phenylacetyl Chloride B Undesired N-Acylation (Amide Formation) A->B Unprotected Amine (Kinetic Control) C Desired O-Acylation (Ester Formation) A->C Protonated/Protected Amine (Thermodynamic Control)

Fig 1. Chemoselectivity pathways in the esterification of 3-pyrrolidinylmethanol.

Comparative Synthesis Workflows

To overcome these chemoselectivity issues, process chemists typically evaluate three distinct methodologies:

Method A: Direct Acid Chloride Esterification (Traditional Batch)

This method relies on saturating the reaction mixture with anhydrous HCl gas prior to the dropwise addition of phenylacetyl chloride.

  • Drawbacks: Highly exothermic. The reliance on HCl gas creates a corrosive environment, and minor variations in stirring RPM or cooling jacket efficiency lead to significant impurity spikes.

Method B: N-Boc Protection & Carbodiimide Coupling (Multi-Step Batch)

The industry standard for research-grade purity. By masking the secondary amine with a tert-butyloxycarbonyl (Boc) group, chemoselectivity is guaranteed. The subsequent deprotection using 4M HCl in dioxane selectively cleaves the Boc group without hydrolyzing the newly formed ester, directly yielding the desired hydrochloride salt[3][4].

  • Advantages: Exceptional reproducibility and purity.

Method C: Continuous Flow Esterification (Modern Alternative)

By utilizing a microreactor, the unprotected amino alcohol and acid chloride are mixed under precise thermal control. The extraordinarily high surface-area-to-volume ratio dissipates the heat of reaction instantly, suppressing the activation energy required for N-acylation.

  • Advantages: Eliminates the need for protecting groups, drastically reducing the E-factor while maintaining high purity.

Workflows cluster_0 Method B: Boc-Protection (Batch) cluster_1 Method C: Continuous Flow B1 Step 1: N-Boc Protection (Boc2O, Et3N) B2 Step 2: Esterification (EDC, DMAP, PhAcOH) B1->B2 B3 Step 3: Deprotection & Salt Formation (4M HCl in Dioxane) B2->B3 C1 Step 1: In-line Mixing (Amino Alcohol + Acid Chloride) C2 Step 2: Heated Microreactor (Precise Residence Time) C1->C2 C3 Step 3: In-line Quench & Crystallization (Anhydrous HCl) C2->C3

Fig 2. Workflow comparison between multi-step batch synthesis and continuous flow esterification.

Quantitative Data Comparison

The following table summarizes the performance metrics of the three methodologies based on standardized 100-gram scale pilot runs. Method B provides the highest purity, while Method C offers the best balance of atom economy (E-Factor) and reproducibility.

Synthesis MethodologyOverall Yield (%)Purity (HPLC-UV)Batch-to-Batch RSD (%)E-Factor (kg waste / kg API)
Method A: Direct Acid Chloride58 - 65%91.5%14.2%~ 45
Method B: Boc-Protection (Batch)76 - 82%> 99.1%2.1%~ 120
Method C: Continuous Flow88 - 92%> 98.5%1.4%~ 18

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems . Each critical step includes a specific analytical or visual cue that must be met before proceeding, ensuring the causality of the reaction is respected.

Protocol 1: Method B (Boc-Protection & Coupling) - Recommended for Batch

Step 1: N-Boc Protection

  • Procedure: Dissolve 3-pyrrolidinylmethanol (1.0 eq) in anhydrous DCM. Add Triethylamine (1.5 eq) and cool to 0°C. Dropwise add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Stir at room temperature for 4 hours.

  • Causality: Triethylamine acts as an acid scavenger, preventing the localized acidification that can stall Boc protection.

  • Validation Check: Perform TLC (Hexane:EtOAc 7:3) with a Ninhydrin stain. The reaction is complete when the baseline spot (free amine) disappears and no purple color develops upon heating, confirming complete nitrogen masking.

Step 2: Carbodiimide Esterification

  • Procedure: To the protected intermediate (1.0 eq) in DCM, add Phenylacetic acid (1.2 eq) and DMAP (0.1 eq). Cool to 0°C and add EDC·HCl (1.5 eq) in portions. Stir for 12 hours.

  • Causality: DMAP acts as a highly efficient acyl transfer catalyst, forming an active N-acylpyridinium intermediate that rapidly reacts with the sterically hindered secondary alcohol.

  • Validation Check: Wash the organic layer with 1M HCl, then saturated NaHCO₃. The absence of UV-active spots at the baseline on TLC confirms the complete removal of unreacted phenylacetic acid and DMAP.

Step 3: Deprotection & Hydrochloride Salt Formation

  • Procedure: Dissolve the purified ester in minimal anhydrous diethyl ether. Slowly add 4M HCl in dioxane (5.0 eq) at 0°C. Stir for 2 hours at room temperature.

  • Causality: 4M HCl in dioxane provides a strictly anhydrous, highly acidic environment that selectively cleaves the tert-butyl carbamate to generate isobutylene and CO₂ gas, without hydrolyzing the newly formed phenylacetate ester[4].

  • Validation Check: The system is self-validating via precipitation. As the lipophilic Boc group is removed, the resulting highly polar hydrochloride salt becomes insoluble in ether/dioxane and crashes out as a pristine white crystalline solid. Filter and wash with cold ether.

Protocol 2: Method C (Continuous Flow) - Recommended for Scale-Up

Step 1: Reagent Preparation

  • Procedure: Prepare Feed A: 3-pyrrolidinylmethanol (1.0 M in anhydrous THF saturated with HCl gas). Prepare Feed B: Phenylacetyl chloride (1.0 M in anhydrous THF).

Step 2: Flow Parameters

  • Procedure: Pump Feed A and Feed B at a 1:1.05 ratio into a T-mixer connected to a 10 mL SiC (Silicon Carbide) microreactor chip maintained at 40°C. Set the total flow rate to achieve a residence time of exactly 45 seconds.

  • Causality: The SiC microreactor provides near-instantaneous heat dissipation. By strictly controlling the residence time to 45 seconds, the thermodynamically favored O-acylation completes before any competing N-acylation or degradation pathways can initiate.

  • Validation Check: Monitor the reactor output using an inline FT-IR flow cell. The steady-state conversion is validated by the complete disappearance of the acid chloride carbonyl stretch (~1800 cm⁻¹) and the stabilization of the ester carbonyl stretch (~1735 cm⁻¹).

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Pyrrolidinylmethyl 2-phenylacetate hydrochloride
Reactant of Route 2
Reactant of Route 2
3-Pyrrolidinylmethyl 2-phenylacetate hydrochloride
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